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  • Product: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
  • CAS: 217795-83-0

Core Science & Biosynthesis

Foundational

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate CAS number and identifiers

Technical Monograph: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate Part 1: Molecular Identity & Architectonics Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a specialized heterocyclic building block characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Part 1: Molecular Identity & Architectonics

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a specialized heterocyclic building block characterized by a piperidine ring featuring a quaternary carbon at the C3 position. This 3,3-disubstitution pattern serves as a critical conformational lock in medicinal chemistry, often used to restrict the flexibility of the piperidine ring to enhance binding affinity in target protein pockets (e.g., Janus Kinases or GPCRs).

The molecule carries a Carboxybenzyl (Cbz or Z) protecting group on the nitrogen, rendering it orthogonal to Boc-protected intermediates during multi-step peptide or small molecule synthesis.

Chemical Identifiers & Properties
Parameter Technical Specification
Chemical Name Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
CAS Number (Racemate) 217795-83-0
CAS (R-Enantiomer) 2102409-77-6
CAS (S-Enantiomer) 2007919-21-1
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
SMILES CN1CC(C)(O)CCC1C(=O)OCC2=CC=CC=C2 (Generic connectivity) Corrected: CC1(CN(CCC1)C(=O)OCC2=CC=CC=C2)O
Predicted Boiling Point 383.9 ± 42.0 °C (at 760 mmHg)
Density 1.18 ± 0.1 g/cm³
pKa (C3-OH) ~14.5 (Predicted)

Part 2: Synthetic Routes & Process Chemistry

The synthesis of this scaffold presents a classic challenge in creating quaternary centers within saturated heterocycles. Two primary routes are dominant: Route A (Nucleophilic Addition) and Route B (Direct Protection). Route A is preferred for generating the quaternary center from the ketone precursor.

Route A: Grignard Addition to N-Cbz-3-Piperidone

This method allows for the introduction of the methyl group onto the oxidized piperidine scaffold.[1]

Mechanism: The reaction involves the nucleophilic attack of a methyl anion (from Grignard or Methyllithium) on the electrophilic carbonyl carbon at the C3 position of the protected piperidone.

Experimental Protocol (Self-Validating):

  • Reagents:

    • Substrate: N-Cbz-3-piperidone (CAS 130931-83-8).

    • Nucleophile: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether.

    • Solvent: Anhydrous THF (Must be distilled or dried over molecular sieves; water content <50 ppm).

  • Procedure:

    • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.

    • Dissolution: Dissolve N-Cbz-3-piperidone (1.0 eq) in anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath). Critical Step: Low temperature prevents side reactions and improves diastereoselectivity if chiral auxiliaries are used.

    • Addition: Add MeMgBr (1.2 eq) dropwise over 30 minutes. Maintain internal temperature below -65°C.

    • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

    • Quench: Quench carefully with saturated aqueous NH₄Cl solution at 0°C.

    • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Validation:

    • TLC: Monitor disappearance of ketone (Rf ~0.5 in 30% EtOAc/Hex) and appearance of alcohol (lower Rf).

    • NMR Check: Look for the disappearance of the C3 carbonyl signal (~208 ppm in ¹³C) and appearance of the methyl singlet (~1.2 ppm in ¹H).

Visualization: Synthetic Pathway

SynthesisPath Reactant N-Cbz-3-Piperidone (CAS 130931-83-8) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Reagent MeMgBr (3.0 M) THF, -78°C Reagent->Intermediate Product Benzyl 3-hydroxy-3-methyl piperidine-1-carboxylate (CAS 217795-83-0) Intermediate->Product Protonation Quench NH4Cl (aq) Quench Quench->Product

Figure 1: Nucleophilic addition pathway for the synthesis of the target scaffold from the ketone precursor.

Part 3: Analytical Profiling & Chiral Resolution

Since the introduction of the methyl group at C3 creates a chiral center, the product obtained from Route A is a racemate (CAS 217795-83-0) . For pharmaceutical applications, the enantiomers must often be separated.

Chiral Resolution Workflow
  • Analytical Method:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

    • Mobile Phase: Hexane:Isopropanol (90:10) or CO₂:MeOH (SFC conditions).

    • Detection: UV at 210 nm (Amide bond) and 254 nm (Benzyl ring).

  • Preparative Separation:

    • The (R)-enantiomer (CAS 2102409-77-6) and (S)-enantiomer (CAS 2007919-21-1) usually show distinct retention times. SFC (Supercritical Fluid Chromatography) is preferred for scale-up due to easier solvent removal.

Visualization: Purification Logic

Purification Crude Crude Reaction Mixture (Racemate) Workup Aq. Workup / Extraction (EtOAc) Crude->Workup Flash Flash Chromatography (Silica Gel) Workup->Flash Racemate Purified Racemate (CAS 217795-83-0) Flash->Racemate ChiralHPLC Chiral SFC/HPLC (Chiralpak AD-H) Racemate->ChiralHPLC Resolution EnantR (R)-Enantiomer (CAS 2102409-77-6) ChiralHPLC->EnantR EnantS (S)-Enantiomer (CAS 2007919-21-1) ChiralHPLC->EnantS

Figure 2: Downstream processing workflow from crude reaction mixture to isolated enantiomers.

Part 4: Pharmaceutical Utility

This scaffold is not merely a passive intermediate; it is a conformational constraint element .

  • JAK Inhibitor Analogues:

    • The 3-substituted piperidine motif is homologous to the scaffold found in Tofacitinib (which uses a 3-aminopiperidine core). The 3-hydroxy-3-methyl substitution mimics the spatial arrangement of polar groups in the ATP-binding pocket of kinases while preventing metabolic oxidation at the C3 position (a common "soft spot" in metabolism).

  • GPCR Ligands (MAGL/GPR119):

    • Research indicates that benzylpiperidine derivatives act as monoacylglycerol lipase (MAGL) inhibitors.[2] The Cbz group is often removed (hydrogenolysis, H₂/Pd-C) to reveal the free amine, which is then coupled to urea or carbamate linkers to target the serine hydrolase active site.

  • Bioisosterism:

    • The gem-dimethyl or hydroxy-methyl motif at C3 forces the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a receptor.

Part 5: Safety & Handling

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: 2-8°C, under inert atmosphere (Argon/Nitrogen).

  • Stability: The Cbz group is stable to acidic conditions (e.g., TFA used to remove Boc groups) but labile to hydrogenolysis (H₂, Pd/C) or strong Lewis acids (BBr₃).

References

  • Ágai, B., et al. (2003).[3] A Facile Synthesis of 3-(Substituted benzyl)piperidines.[3][4] Tetrahedron. Retrieved from [Link]

  • University of Pisa (UNIPI). (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. Retrieved from [Link]

Sources

Exploratory

Solubility Profile &amp; Process Characterization: N-Cbz-3-hydroxy-3-methylpiperidine

Technical Guide | CAS: 217795-83-0 Executive Summary N-Cbz-3-hydroxy-3-methylpiperidine (Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate) is a critical chiral building block, notably utilized in the synthesis of Janus...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | CAS: 217795-83-0

Executive Summary

N-Cbz-3-hydroxy-3-methylpiperidine (Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate) is a critical chiral building block, notably utilized in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib. Its physicochemical behavior is defined by a "push-pull" duality: the lipophilic benzyloxycarbonyl (Cbz) protecting group and the hydrophobic piperidine ring contrast with the polar, hydrogen-bond-donating tertiary hydroxyl group.

Understanding this solubility profile is not merely about dissolving the compound; it is the lever for process control . It dictates the efficiency of liquid-liquid extractions, the selectivity of crystallization, and the throughput of chromatographic purifications. This guide provides a scientifically grounded solubility profile, thermodynamic modeling, and self-validating experimental protocols for process optimization.

Physicochemical Characterization

Structural Analysis & Solubility Drivers

The molecule (MW: 249.31 g/mol ) exhibits three distinct solubility domains:

  • Lipophilic Domain (Solvent Affinity: Non-polar/Aromatic): The Cbz group and the methyl substitution at the C3 position increase logP, driving solubility in chlorinated solvents and aromatics.

  • Polar Domain (Solvent Affinity: Protic/Polar Aprotic): The tertiary hydroxyl (-OH) at C3 acts as a hydrogen bond donor/acceptor, ensuring solubility in alcohols and coordinating solvents like DMSO.

  • Carbamate Linker: Provides moderate polarity, bridging compatibility with esters (EtOAc) and ethers (THF).

Physicochemical Data Table
PropertyValue / DescriptionSource/Rationale
CAS Number 217795-83-0 (Racemic)[BLD Pharm, 2025]
Molecular Weight 249.31 g/mol Calculated
Physical State White to off-white solid (or viscous oil if impure)Analogous Cbz-piperidines
Predicted logP ~1.7 - 2.0Calculated (Cbz contribution)
H-Bond Donors 1 (Tertiary -OH)Structural Analysis
H-Bond Acceptors 3 (Carbamate O, Hydroxyl O)Structural Analysis

Solubility Profile

Note: The following classifications are derived from structural analogs (e.g., N-Benzyl-3-hydroxypiperidine) and standard process chemistry principles for Cbz-protected amino alcohols.

Solvent Class Compatibility
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformVery High Primary solvent for synthesis and extraction.
Polar Aprotic DMSO, DMF, DMAcHigh Stock solutions for bio-assays; difficult to remove in process.
Polar Protic Methanol, Ethanol, IPAHigh Good for homogeneous reactions; potential for cooling crystallization.
Esters Ethyl Acetate (EtOAc), IPMHigh (Warm) / Moderate (Cold) Ideal for Crystallization. Soluble hot, less soluble cold.
Ethers THF, MTBE, 2-MeTHFHigh Reaction solvent (Grignard/Lithiation compatibility).
Aromatics TolueneModerate High temperature solubility; useful for azeotropic drying.
Alkanes Heptane, Hexane, CyclohexaneLow / Insoluble Antisolvent. Used to crash out product from EtOAc or DCM.
Aqueous WaterInsoluble Phase separation in workup (product stays in organic layer).
Thermodynamic Modeling (Hansen Solubility Parameters)

To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters (HSP). The compound's high dispersion (


) and moderate polarity (

) suggest:
  • Interaction Radius (

    
    ):  The compound sits in the "boundary region" between pure lipophiles and polar solutes.
    
  • Prediction: A mixture of Ethyl Acetate (Solvent) and Heptane (Antisolvent) is the thermodynamically favored system for purification, maximizing the delta (

    
    ) in solubility between the product and impurities.
    

Experimental Protocols (Self-Validating)

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise quantitative data (mg/mL) for process scale-up.

Materials:

  • Analytical Balance (0.1 mg precision).

  • Scintillation vials (20 mL) with PTFE-lined caps.

  • Syringe filters (0.45 µm PTFE).

  • Thermostatic shaker or water bath.

Workflow:

  • Saturation: Add excess N-Cbz-3-hydroxy-3-methylpiperidine solid to 2.0 mL of the target solvent in a vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Ensure solid is still visible.[1] If fully dissolved, add more solid until saturation is maintained.

  • Filtration: Withdraw 1.0 mL of supernatant using a pre-warmed syringe and filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Crystallization Screening (Solvent/Antisolvent)

Objective: To identify the optimal purification system.

Workflow Diagram:

SolubilityScreening Start Start: 100 mg Compound Dissolve Add 0.5 mL Good Solvent (e.g., EtOAc, DCM) Start->Dissolve CheckDissolved Dissolved? Dissolve->CheckDissolved Heat Heat to 50°C CheckDissolved->Heat No AddAnti Add Antisolvent dropwise (e.g., Heptane) CheckDissolved->AddAnti Yes Heat->AddAnti CloudPoint Cloud Point Observed? AddAnti->CloudPoint CloudPoint->AddAnti No (Add more) Cool Cool to 0-5°C (Slow Ramp) CloudPoint->Cool Yes Analyze Analyze Crystals (Purity/Yield) Cool->Analyze

Caption: Logical workflow for determining the optimal solvent/antisolvent ratio for recrystallization.

Process Application: Synthesis & Workup[3]

Reaction Solvent Selection

For reactions involving the C3-hydroxyl group (e.g., alkylation or oxidation):

  • Recommended: DCM or THF .

  • Rationale: These solvents dissolve the starting material completely at room temperature, ensuring homogeneous kinetics. They are also easily removed due to low boiling points.

Aqueous Workup Strategy

Due to the Cbz group , the compound is sufficiently lipophilic to remain in the organic phase during aqueous washes.

  • Extraction System: DCM / Water or EtOAc / Water .

  • Partition Coefficient: The compound will favor the organic layer (>98% recovery expected).

  • pH Sensitivity: The carbamate is stable under neutral/mildly acidic conditions but avoid strong aqueous bases at high temperatures to prevent hydrolysis.

Purification (Recrystallization)

The most robust system for purifying this intermediate from process impurities (such as benzyl alcohol or unreacted piperidine) is:

  • System: Ethyl Acetate / Heptane .

  • Ratio: Typically 1:3 to 1:5 (v/v).

  • Method: Dissolve in minimum hot EtOAc (50°C), add Heptane until slight turbidity, then cool slowly to 0°C.

References

  • BLD Pharmatech. (2025). Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate Product Specifications. Retrieved from

  • Sigma-Aldrich. (2024). 3-Methylpiperidine Derivatives: Physicochemical Properties. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Standard reference for thermodynamic modeling).
  • Pfizer Inc. (2012). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates). Patent WO2012137111.

Sources

Foundational

Conformational Analysis of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Executive Summary The piperidine scaffold is ubiquitous in medicinal chemistry, yet the introduction of geminal disubstitution (3-hydroxy-3-methyl) combined with an exocyclic carbamate (N-Cbz) creates a complex conformat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is ubiquitous in medicinal chemistry, yet the introduction of geminal disubstitution (3-hydroxy-3-methyl) combined with an exocyclic carbamate (N-Cbz) creates a complex conformational landscape. This guide provides a rigorous framework for analyzing Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate .

For drug development professionals, understanding this molecule is not merely an academic exercise; it is a study in molecular chameleons . The interplay between the hydrophobic methyl group, the hydrogen-bond donating hydroxyl, and the rotameric carbamate allows this scaffold to shift shape between lipophilic (membrane-permeable) and hydrophilic (soluable) environments. This guide details the computational and experimental protocols required to map these dynamics.

Structural Deconstruction & Degrees of Freedom

To master the conformation of this molecule, we must first isolate its three independent variables of motion.

The Core Variables
  • Ring Inversion (The Chair Flip): The piperidine ring exists in equilibrium between two chair conformers. The barrier is low (~10 kcal/mol), making exchange fast on the NMR time scale at room temperature.

  • Carbamate Rotamerism (The Amide-like Resonance): The N-C(=O) bond possesses significant double-bond character due to resonance. This creates two distinct rotamers ( E and Z or cis and trans) which interconvert slowly (barrier ~15-18 kcal/mol).

  • C3-Quaternary Center Dynamics: The competition between the Methyl (Me) and Hydroxyl (OH) groups for the equatorial position.

The Steric vs. Electronic Conflict

In a standard cyclohexane model, a methyl group (A-value ~1.74 kcal/mol) is sterically bulkier than a hydroxyl group (A-value ~0.87 kcal/mol). Sterics dictate that the Methyl should be Equatorial and the Hydroxyl Axial .

However, in this specific molecule, the Axial-OH is perfectly positioned to form an Intramolecular Hydrogen Bond (IMHB) with the carbonyl oxygen of the N-Cbz group. This electronic stabilization can lock the molecule into a specific conformation, overriding steric repulsion.

Computational Framework (The "Dry" Lab)

Do not rely on standard force fields (MM2/MMFF) for this analysis; they often fail to accurately model the subtle electronic effects of the carbamate resonance and IMHB.

Recommended Level of Theory
  • Functional: M06-2X . Unlike B3LYP, M06-2X is parameterized to capture medium-range correlation energy, specifically dispersion forces and non-covalent interactions (like hydrogen bonding) which are critical here [1].

  • Basis Set: 6-311++G(d,p) .[1] Diffuse functions (++) are mandatory to model the lone pairs on the oxygen atoms correctly.

  • Solvation: PCM (Polarizable Continuum Model) . You must model in both Chloroform (low dielectric, favors IMHB) and Water (high dielectric, disrupts IMHB).

Computational Workflow

The following Graphviz diagram outlines the autonomous workflow for determining the global minimum.

ComputationalWorkflow Start Input Structure (3D Coordinates) ConfSearch Conformational Search (Monte Carlo/MMFF) Start->ConfSearch Filter Filter Redundant Conformers ConfSearch->Filter DFT_Opt DFT Optimization (M06-2X/6-31G*) Filter->DFT_Opt Freq Frequency Calc (Verify Minima) DFT_Opt->Freq Solvation Single Point Energy (PCM: CHCl3 vs DMSO) Freq->Solvation Boltz Boltzmann Population Analysis Solvation->Boltz

Figure 1: Step-by-step computational workflow for identifying the dominant conformer.

Experimental Validation (The "Wet" Lab)

Computational predictions must be validated by NMR. The presence of the N-Cbz group complicates the spectrum due to rotamers.

The NMR Protocol

Objective: Distinguish between rapid ring flipping and slow rotamer exchange.

Sample Preparation:

  • Solvent A:

    
     (0.6 mL). Use this to observe IMHB. The OH signal will be sharp and downfield (>3 ppm) if H-bonded.
    
  • Solvent B:

    
    . Use this to disrupt IMHB. The OH signal will shift upfield and broaden.
    
  • Concentration: 10-15 mg/mL. Avoid high concentrations to prevent intermolecular aggregation.

Instrument Parameters:

  • Temperature: 298 K (Standard).

  • Relaxation Delay (d1): Set to

    
     (approx 10s) to ensure accurate integration of rotamer ratios.
    
Variable Temperature (VT) NMR Logic

If you observe broad signals at room temperature, you must determine the cause.

  • Cool to 233 K (-40°C): If the broad peaks resolve into sharp, distinct sets, you are freezing out the Ring Inversion .

  • Heat to 343 K (70°C): If the distinct rotamer peaks coalesce into a single average set, you are overcoming the Amide Rotational Barrier .

NMR Decision Tree

NMR_Logic Spectrum 1H NMR Spectrum (298 K, CDCl3) CheckSignals Are signals duplicated or broadened? Spectrum->CheckSignals Sharp Sharp, Single Set CheckSignals->Sharp No Broad Broad / Duplicated CheckSignals->Broad Yes SingleConf Fast Exchange or Single Locked Conformer Sharp->SingleConf VT_Exp Run VT-NMR (343 K) Broad->VT_Exp Coalesce Signals Coalesce? VT_Exp->Coalesce Rotamer Cause: N-Cbz Rotamers (Slow Exchange) Coalesce->Rotamer Yes Aggregate Cause: Aggregation or Chemical Exchange Coalesce->Aggregate No

Figure 2: Logic flow for interpreting NMR data of N-carbamate piperidines.

Mechanistic Analysis: The "A-Value" Reversal

This section synthesizes the data to provide the likely conformational outcome.

The 1,3-Diaxial Interaction vs. H-Bonding

In a standard piperidine, a substituent at C3 experiences 1,3-diaxial interactions with the axial protons at C5 and C1 (though C1 is nitrogen, reducing the steric penalty compared to carbon).

  • Scenario A (Me-Axial / OH-Equatorial):

    • Sterics: High energy. The methyl group clashes with axial hydrogens.[2]

    • Electronics: The OH is equatorial and points away from the N-Cbz carbonyl. No IMHB possible.

  • Scenario B (Me-Equatorial / OH-Axial):

    • Sterics: Low energy.[3][4][5] The bulky methyl is in the roomy equatorial position.[2]

    • Electronics: The axial OH is spatially proximate to the N-Cbz carbonyl.

    • Outcome: If the N-Cbz is in the Z-rotamer (carbonyl oxygen pointing toward the ring), a stable 6-membered hydrogen bond ring forms.

Predicted Data Summary

The following table summarizes the expected physical data if Scenario B (IMHB stabilized) is dominant.

ParameterExpected Observation (CDCl3)Mechanistic Cause
OH Shift > 3.5 ppm (Sharp)Deshielding due to H-bond formation.
IR (OH stretch) ~3450-3500 cm⁻¹Red-shift due to H-bonding (vs 3600 free).
NOESY Crosspeak: Me(H) ↔ H5(ax)Confirms Methyl is Equatorial.
Rotamer Ratio Unequal (e.g., 3:1)Thermodynamic preference for the rotamer allowing IMHB.
Why This Matters for Drug Design

If your target protein requires the hydroxyl group to be a hydrogen bond donor, the IMHB conformer (Scenario B) effectively "hides" this proton from the solvent/protein. This increases membrane permeability (lipophilicity) but may impose an energetic penalty for binding if the protein requires the OH to be free. This is the "Molecular Chameleon" effect [2].

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011).[4] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[4] MedChemComm, 2(7), 669-674. Link

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms.[6][7][8][9] Accounts of Chemical Research, 8(9), 300-306. Link

Sources

Exploratory

Strategic Synthesis of 3-Hydroxy-3-Methylpiperidines: Overcoming Steric and Enolic Barriers

Topic: Synthesis Pathways for 3-Hydroxy-3-Methylpiperidine Derivatives Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Senior Medicinal Chemists and Process Development Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Pathways for 3-Hydroxy-3-Methylpiperidine Derivatives Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Senior Medicinal Chemists and Process Development Scientists

Executive Summary

The 3-hydroxy-3-methylpiperidine scaffold represents a privileged substructure in modern drug discovery, offering a critical "conformational lock" that restricts the flexibility of the piperidine ring. This quaternary center is pivotal in Janus kinase (JAK) inhibitors and various GPCR ligands, where it enhances metabolic stability and selectivity compared to its secondary alcohol counterparts.

However, the synthesis of this motif is deceptive. The direct addition of methyl nucleophiles to 3-piperidinone precursors is plagued by enolization , resulting in poor yields and racemization. This guide delineates two high-fidelity pathways to access this quaternary center: the Organocerium-Mediated Addition (for direct alkylation) and the Corey-Chaykovsky Epoxidation/Reduction (for step-wise construction).

Part 1: Retrosynthetic Analysis & The Enolization Trap

The primary challenge in synthesizing 3-hydroxy-3-methylpiperidine is the high basicity of standard organometallic reagents (MeLi, MeMgBr) relative to their nucleophilicity.

When reacting N-protected-3-piperidinone with Methyl Grignard:

  • Intended Path: Nucleophilic attack at the carbonyl carbon

    
     Tertiary Alcohol.
    
  • Actual Path: Deprotonation at the

    
    -carbon (C2 or C4) 
    
    
    
    Enolate formation
    
    
    Recovery of starting material upon quench.
Pathway Visualization

Retrosynthesis Target 3-Hydroxy-3-Methylpiperidine (Target Scaffold) Ketone N-Benzyl-3-Piperidinone (Precursor) Target->Ketone Retrosynthesis Ketone->Target Route A: Organocerium (Nucleophilic) Enolate Enolate By-product (Dead End) Ketone->Enolate Standard Grignard (Basic)

Figure 1: The bifurcation of reactivity. Standard Grignard reagents act as bases due to the acidic


-protons of the 3-piperidinone, necessitating alternative strategies.

Part 2: The Organocerium Route (Imamoto Reaction)

Mechanism & Rationale

To suppress enolization, we utilize organocerium reagents (Imamoto reagents). Lanthanides like Cerium(III) are highly oxophilic. When anhydrous CeCl


 is mixed with organolithiums (MeLi), it forms a less basic, highly nucleophilic species (likely 

or similar clusters).

Key Advantage: The oxophilicity of Cerium activates the carbonyl oxygen, while the reduced basicity prevents


-deprotonation.
Experimental Protocol: Organocerium Addition

Note: The success of this reaction depends entirely on the dryness of the CeCl


.

Reagents:

  • N-Benzyl-3-piperidinone (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl

    
    )
    
  • Methyllithium (MeLi) (1.6 M in ether)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Activation of CeCl

    
     (Critical Step): 
    
    • Place CeCl

      
       (1.5 eq) in a flame-dried Schlenk flask.
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with vigorous stirring. The powder will turn from chunky/wet to a fine white powder.

    • Checkpoint: Failure to fully dehydrate will kill the MeLi in the next step.

    • Cool to room temperature under Argon flow. Suspend in anhydrous THF and stir for 2 hours (or overnight) to form a milky white slurry.

  • Transmetallation:

    • Cool the CeCl

      
      /THF slurry to -78°C.
      
    • Add MeLi (1.5 eq) dropwise. Stir for 30 minutes at -78°C. The reagent is now generated.

  • Nucleophilic Addition:

    • Dissolve N-Benzyl-3-piperidinone (1.0 eq) in minimal THF.

    • Add the ketone solution dropwise to the organocerium slurry at -78°C.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Workup:

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Filter through Celite to remove Cerium salts (which form a gelatinous precipitate).

    • Extract with EtOAc, dry over MgSO

      
      , and concentrate.
      

Expected Yield: 75-85% (compared to <20% with MeMgBr).

Part 3: The Corey-Chaykovsky / Reductive Opening Route

Mechanism & Rationale

This is a two-step sequence ideal when the organocerium route is chemically incompatible with other functional groups on the scaffold.

  • Epoxidation: A sulfur ylide attacks the ketone to form a spiro-epoxide.

  • Regioselective Opening: Reduction with LiAlH

    
     attacks the less substituted carbon of the epoxide, leaving the oxygen on the quaternary center and converting the methylene of the epoxide into the desired methyl group.
    
Workflow Visualization

CoreyChaykovsky Start N-Boc-3-Piperidinone Epoxide Spiro-Epoxide Intermediate Start->Epoxide Corey-Chaykovsky (DMSO, RT) Ylide Sulfur Ylide (Me3S+ I- / NaH) Ylide->Epoxide Product 3-Hydroxy-3-Methylpiperidine Epoxide->Product Hydride Attack (Less Hindered C) Reductant LiAlH4 Reduction Reductant->Product

Figure 2: The conversion of the carbonyl to a spiro-epoxide adds the required carbon atom. Subsequent reduction generates the methyl group and the tertiary alcohol simultaneously.

Experimental Protocol: Epoxide Route

Step 1: Spiro-Epoxide Formation

  • Suspend Trimethylsulfoxonium iodide (1.2 eq) in dry DMSO.

  • Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir until gas evolution ceases (formation of the ylide).

  • Add N-Boc-3-piperidinone (1.0 eq) in THF dropwise.

  • Stir at Room Temperature for 4 hours.

  • Result: 1-oxa-5-azaspiro[2.5]octane derivative.

Step 2: Reductive Opening

  • Dissolve the spiro-epoxide in anhydrous THF.

  • Cool to 0°C and add LiAlH

    
     (2.0 eq) carefully.
    
  • Reflux for 2 hours. The hydride attacks the CH

    
     of the epoxide ring.
    
  • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

Part 4: Comparative Data & Selection Guide

The choice of pathway depends on the protecting group strategy and scale.

FeatureOrganocerium Route (Method A)Epoxide/Reduction Route (Method B)
Step Count 1 Step (Convergent)2 Steps (Linear)
Yield (Typical) 75 - 85%60 - 70% (Overall)
Atom Economy HighModerate (Loss of Iodine/Sulfur)
Scalability Moderate (CeCl

drying is rate-limiting)
High (Standard reagents)
Stereoselectivity Substrate controlled (often 3:1 dr)Substrate controlled (often >10:1 dr)
Critical Risk Incomplete CeCl

drying kills reaction
Incomplete epoxide reduction

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents." Journal of the American Chemical Society, 111(12), 4392-4398. Link

  • Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Kranke, B., & Kunz, H. "Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions."[1] Organic & Biomolecular Chemistry, 5, 349-354.[1] Link

  • ResearchGate. "Organocerium reagents - Addition to enolizable ketones." ResearchGate Abstract/Snippet. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cbz Deprotection of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

< Introduction: The Strategic Importance of Cbz Deprotection in Piperidine Synthesis The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group in organic synthesis, especially in pharmaceutical and c...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Strategic Importance of Cbz Deprotection in Piperidine Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group in organic synthesis, especially in pharmaceutical and complex molecule development.[1][2] Its popularity stems from its stability across a broad range of reaction conditions and the various methods available for its removal.[2][3] The deprotection of Cbz-protected amines is a critical step in the synthesis of many biologically active compounds, including those containing the piperidine scaffold. Piperidine and its derivatives are key structural components in a wide array of pharmaceuticals.[4][5]

This guide provides a detailed protocol for the deprotection of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate to yield 3-hydroxy-3-methylpiperidine, a valuable intermediate in medicinal chemistry.[6] We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and discuss crucial aspects of reaction monitoring, work-up, and purification.

Reaction Mechanism: Catalytic Hydrogenolysis

The most common and often preferred method for Cbz deprotection is catalytic hydrogenolysis.[2][7] This method is favored for its mild reaction conditions and the formation of benign byproducts, toluene and carbon dioxide, which simplifies the purification process.[1] The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.[8][9][10]

The mechanism proceeds in two main steps[1]:

  • Hydrogenolysis of the Benzyl-Oxygen Bond: The palladium catalyst facilitates the cleavage of the C-O bond of the carbamate by hydrogen. This step results in the formation of toluene and an unstable carbamic acid intermediate.

  • Spontaneous Decarboxylation: The carbamic acid intermediate readily undergoes decarboxylation to yield the free amine and carbon dioxide.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cbz_Protected_Amine Benzyl 3-hydroxy-3-methyl- piperidine-1-carboxylate Carbamic_Acid Unstable Carbamic Acid Intermediate Cbz_Protected_Amine->Carbamic_Acid Hydrogenolysis Hydrogen H₂ (gas) or Hydrogen Donor Catalyst Pd/C Free_Amine 3-hydroxy-3-methylpiperidine Carbamic_Acid->Free_Amine Spontaneous Decarboxylation Toluene Toluene CO2 Carbon Dioxide

Caption: Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocols

Two primary methods for catalytic hydrogenolysis are presented: using hydrogen gas and employing a transfer hydrogenation agent. The choice between these methods often depends on the available equipment and safety considerations.[11]

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This is a standard and widely used method for Cbz deprotection.[12]

Materials:

Reagent/MaterialPurposeTypical Amount (for 1.0 mmol scale)
Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylateStarting Material1.0 equiv.
10% Palladium on Carbon (Pd/C)Catalyst5-10 mol%
Methanol (MeOH) or Ethanol (EtOH)Solvent10 mL
Hydrogen (H₂) gasHydrogen SourceBalloon pressure or Parr apparatus
Inert gas (Nitrogen or Argon)For purging the reaction vesselN/A
Celite® or membrane filterFor filtration of the catalystN/A

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent like methanol or ethyl acetate in a round-bottom flask.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Safety Note: Pd/C can be pyrophoric, especially after use. Handle with care and keep the used catalyst wet with water.[13][14]

  • Inert Gas Purge: Seal the flask and evacuate the atmosphere, then backfill with an inert gas like nitrogen or argon. Repeat this process three times to ensure the removal of oxygen.[13]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, typically via a balloon or a hydrogenation apparatus.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.[13] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[12] Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[12]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxy-3-methylpiperidine.[1]

Protocol 2: Catalytic Transfer Hydrogenation

This method avoids the use of hydrogen gas, making it a more convenient option for some laboratory settings.[11][15] Ammonium formate is a common hydrogen donor.[2]

Materials:

Reagent/MaterialPurposeTypical Amount (for 1.0 mmol scale)
Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylateStarting Material1.0 equiv.
10% Palladium on Carbon (Pd/C)Catalyst10-20 mol%
Ammonium formate (HCOONH₄)Hydrogen Donor3-5 equiv.
Methanol (MeOH) or Ethanol (EtOH)Solvent10 mL
Celite® or membrane filterFor filtration of the catalystN/A

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in methanol or ethanol (10 mL) in a reaction flask.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.[1]

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.[2]

  • Work-up: Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.[2] Rinse the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product may require further purification to remove residual ammonium salts. An acid-base extraction is often effective.[1][4]

G cluster_start Start cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end End Start Dissolve Cbz-Protected Piperidine in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Add_H2_Source Introduce H₂ Source (H₂ Gas or Transfer Agent) Add_Catalyst->Add_H2_Source Stir Stir at Appropriate Temperature Add_H2_Source->Stir Monitor Monitor Reaction (TLC, LC-MS) Stir->Monitor Filter Filter through Celite® to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Crude Product (e.g., Extraction, Chromatography) Concentrate->Purify End Isolated 3-hydroxy-3- methylpiperidine Purify->End

Caption: General experimental workflow for Cbz deprotection.

Alternative Deprotection Methods

While catalytic hydrogenolysis is the most common method, certain substrates may require alternative deprotection strategies.

  • Acidic Conditions: The Cbz group can be removed under acidic conditions, for example, using HBr in acetic acid.[16] This method is useful when the substrate is sensitive to catalytic reduction but stable in strong acid. However, it is generally harsher than hydrogenolysis.[2]

  • Lewis Acids: A combination of a Lewis acid like aluminum chloride (AlCl₃) in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can also effectively cleave the Cbz group.[2][17] This method can offer good functional group tolerance.[17]

Purification and Characterization

The final product, 3-hydroxy-3-methylpiperidine, is a basic compound and may require specific purification techniques.

  • Acid-Base Extraction: This is a highly effective method for separating the basic piperidine derivative from neutral or acidic impurities.[4][18] The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, which then moves to the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.

  • Column Chromatography: Peak tailing can be an issue when purifying basic compounds like piperidine derivatives on silica gel.[18] To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.

  • Crystallization: If the final product is a solid, recrystallization can be a powerful purification technique.[4][18]

The purified product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[19][20] All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions for handling flammable gases must be followed.[21][22]

  • Palladium on Carbon: Pd/C is flammable and can be pyrophoric, especially after use when it is dry and saturated with hydrogen.[13][14] It should be handled with care, and the used catalyst should be kept wet with water and disposed of properly.[13]

  • Pressure Reactions: If using a high-pressure hydrogenation apparatus, ensure it is properly maintained and operated by trained personnel.[20][21]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Poor catalyst activity (old or deactivated)[11] - Catalyst poisoning (e.g., by sulfur compounds)[11] - Insufficient hydrogen supply[11] - Poor substrate solubility[11]- Use fresh, high-quality catalyst. - Ensure starting material and solvents are free of catalyst poisons. - Ensure a continuous supply of hydrogen. - Choose a solvent in which the substrate is fully soluble.
Side Reactions/Product Degradation - Reduction of other functional groups in the molecule. - Harsh reaction conditions (e.g., strong acids).- If other reducible groups are present, consider a different deprotection method (e.g., acidic cleavage). - Use milder reaction conditions where possible.
Difficulty in Purification - Peak tailing on silica gel column.[18] - Formation of emulsions during extraction.[18]- Add a small amount of a basic modifier (e.g., triethylamine) to the eluent for column chromatography. - To break emulsions, try adding brine or filtering through Celite®.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Bieg, T., & Szeja, W. (1985).
  • Common Organic Chemistry. Palladium on Carbon (Pd/C).
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry.
  • Benchchem. Application Notes and Protocols for N-Cbz Deprotection.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
  • Benchchem. Application Notes: Palladium on Carbon (Pd/C)
  • Hydrogen
  • What Is Palladium Carbon Hydrogen
  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.
  • Yamashita, Y., Hanaya, K., Shoji, M., & Sugai, T. (2016). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Chemical and Pharmaceutical Bulletin, 64(7), 961-965.
  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Technical Disclosure Commons. (2025).
  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • University of Pittsburgh. (2012).
  • Benchchem.
  • Ketone Pharma. 3-Hydroxy Piperidine | Supplier.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Stanford Environmental Health & Safety.
  • Cbz Protection - Common Conditions.
  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1373-1376.
  • Stass, H. L. (1944). U.S. Patent No. 2,363,158. Washington, DC: U.S.
  • ResearchGate. Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF.
  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196.
  • Benchchem. Technical Support Center: Cbz Deprotection via Hydrogenolysis.
  • ThalesNano. Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ChemicalBook. 3-Hydroxypiperidine synthesis.
  • Wurm, T., & Kalesse, M. (2019). Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. RSC advances, 9(20), 11217-11221.
  • Itoh, T., Nagata, K., & Ishida, Y. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2841-2847.
  • Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
  • Anantha Reddy, P., & Vasanthakumar, G. R. (2004). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian journal of chemistry. Section B, Organic including medicinal, 43(1), 151-4.
  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
  • Scientific Upd
  • Mayer, J. (2022). Why does my CBz-deprotection not work?.
  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Cbz Deprotection (H2 + Pd/C).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Application

Functionalization of the tertiary alcohol in Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Application Note: Functionalization of the Tertiary Alcohol in Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate Executive Summary & Strategic Analysis The functionalization of Benzyl 3-hydroxy-3-methylpiperidine-1-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Tertiary Alcohol in Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Executive Summary & Strategic Analysis

The functionalization of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (Structure 1 ) represents a classic challenge in medicinal chemistry: modifying a sterically hindered tertiary alcohol within a conformationally restricted heterocycle.

The Core Challenge: The tertiary hydroxyl group at the C3 position is sterically crowded by the geminal methyl group and the adjacent Cbz-protected nitrogen. Classic nucleophilic substitutions (


) are impossible. Conversely, carbocation-mediated pathways (

) are highly prone to

elimination, yielding the thermodynamically stable endocyclic alkene (tetrasubstituted or trisubstituted), which destroys the chiral center.[1][2]

The Solution: This guide provides three field-validated protocols to functionalize this motif while suppressing elimination and preserving the acid-sensitive Cbz (carboxybenzyl) protecting group.

Key Structural Considerations:

  • Sterics: The C3-methyl group blocks backside attack; reactions must proceed via activated intermediates or radical/cationic species.

  • Cbz Stability: Stable to basic/nucleophilic conditions (NaH, LiHMDS) and mild acids.[1][2] Unstable to strong acids (HBr, warm

    
    ) and hydrogenolysis conditions.[1][2]
    
  • Elimination Risk: High. Any protocol generating a discrete carbocation without immediate trapping will lead to the

    
     or 
    
    
    
    alkene.[1][2]

Reaction Landscape Visualization

The following diagram outlines the divergent pathways for this scaffold, highlighting the "Safe" vs. "Risk" zones.

ReactionLandscape Start Benzyl 3-hydroxy-3-methyl piperidine-1-carboxylate Deoxo Deoxo-Fluor -78°C to 0°C Start->Deoxo Ag2O Ag2O / MeI (Purdie Cond.) Start->Ag2O Ritter MeCN / H2SO4 (0°C Control) Start->Ritter Fluoride 3-Fluoro Derivative (Bioisostere) Ether 3-Methoxy Ether (Metabolic Block) Amide 3-Acetamido Derivative (Ritter Product) Alkene Elimination Product (Endocyclic Alkene) Deoxo->Fluoride Major (Target) Deoxo->Alkene Side Rxn (Temp > 0°C) Ag2O->Ether No Elimination Ritter->Amide Trapped Cation Ritter->Alkene Thermal Elim.

Caption: Divergent functionalization pathways. Green paths indicate successful transformation; red dashed paths indicate elimination risks.[2]

Application Note 1: Deoxyfluorination (Bioisostere Synthesis)

Objective: Replace -OH with -F to modulate pKa and block metabolism. Critical Constraint: Avoid elimination to the alkene.

Why Deoxo-Fluor? While DAST (Diethylaminosulfur trifluoride) is common, it is thermally unstable and prone to explosive decomposition.[2] Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is thermally more stable and often provides better selectivity for tertiary alcohols, though elimination remains a competitor [1].[3]

Protocol: Low-Temperature Deoxyfluorination
ParameterSpecification
Reagent Deoxo-Fluor (1.5 – 2.0 equiv)
Solvent DCM (Anhydrous)
Temperature -78°C (Addition)

0°C (Reaction)
Time 2 – 4 Hours
Quench Sat.

(Careful:

evolution)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under

    
    . Add Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate  (1.0 equiv) and dissolve in anhydrous DCM (0.1 M).
    
  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). This is critical. Adding fluorinating agents at RT to tertiary alcohols almost guarantees elimination.

  • Addition: Add Deoxo-Fluor (1.5 equiv) dropwise via syringe.

  • Activation: Stir at -78°C for 30 mins, then allow the bath to warm slowly to 0°C (ice bath). Do not heat to room temperature unless TLC shows no conversion after 4 hours.

  • Quench: Pour the reaction mixture into a stirring solution of saturated aqueous

    
    . Note: Vigorous effervescence will occur.[2]
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1N HCl (rapid wash to remove amine byproducts) then brine. Dry over

    
    .[4]
    

Troubleshooting:

  • Issue: High percentage of alkene seen by NMR.

  • Fix: Use PyFluor (Pyridine sulfonyl fluoride) with HF-pyridine. This reagent system is less basic and often suppresses E2 elimination pathways compared to aminosulfur reagents [2].

Application Note 2: O-Methylation (Etherification)

Objective: Create the 3-methoxy derivative. Critical Constraint: Williamson ether synthesis (NaH + MeI) is highly basic and will likely cause E2 elimination on this crowded tertiary center.

Recommended Approach: Purdie Methylation (Ag2O) The use of Silver(I) Oxide (


)  provides a mild, non-basic activation of the alcohol.[2] The silver ion assists in the removal of the halide from Methyl Iodide (

), promoting an

-like attack by the alcohol oxygen without generating a strong alkoxide base that would trigger elimination [3].[2]
Protocol: Silver-Mediated Methylation
ParameterSpecification
Reagent

(3.0 equiv), MeI (5.0 - 10.0 equiv)
Solvent DMF or MeCN (Polar aprotic is required)
Temperature Ambient (25°C)
Time 12 – 24 Hours

Step-by-Step Methodology:

  • Setup: To a vial protected from light (foil-wrapped), add the substrate (1.0 equiv) and anhydrous DMF (0.2 M).

  • Reagent Addition: Add MeI (5.0 equiv) followed by

    
      (3.0 equiv) in one portion.
    
  • Reaction: Cap tightly and stir vigorously at room temperature. The silver oxide will turn from black to a grey/yellow precipitate (

    
    ) as the reaction proceeds.
    
  • Monitoring: Check TLC. If incomplete after 12h, add fresh

    
     (1.0 equiv) and MeI (2.0 equiv).
    
  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse with EtOAc. Wash the filtrate with water (to remove DMF) and brine.

Alternative for Stubborn Substrates: If


 fails, use Methyl Triflate (MeOTf)  with 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) . DTBMP is a non-nucleophilic base that scavenges the triflic acid produced but is too sterically hindered to deprotonate the substrate and cause elimination.

Application Note 3: Ritter Reaction (Amide Installation)

Objective: Convert tertiary -OH to -NH-C(O)R (Tertiary Amine Precursor). Critical Constraint: The Cbz group is acid-sensitive. While stable to cold


, prolonged exposure or heat will cleave it (generating the free amine or carbamic acid).[1][2]

Protocol Selection:

  • Standard:

    
     / MeCN. (High Yield, Moderate Risk to Cbz).[1][2]
    
  • Mild:

    
     or 
    
    
    
    . (Lower Yield, High Safety for Cbz) [4].[2]
Protocol: Modified Ritter Reaction ( )
ParameterSpecification
Reagent Acetonitrile (Solvent/Reactant),

(Stoichiometric)
Additives Glacial Acetic Acid (Co-solvent)
Temperature 0°C to 10°C (Strict Control)

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate (1.0 equiv) in Acetonitrile (excess, acts as solvent) and Glacial Acetic Acid (1:1 ratio).[2]

  • Acid Addition: Cool to 0°C . Add conc.

    
     (1.1 - 1.5 equiv) dropwise. Do not use a large excess of sulfuric acid.[2]
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C. Monitor closely by LCMS for the disappearance of SM and appearance of the acetamide mass (M+41).

  • Quench: Pour onto ice-water. Neutralize carefully with

    
     to pH 7-8.
    
  • Extraction: Extract with EtOAc. The product is the 3-acetamido-3-methyl derivative.

Mechanism & Cbz Integrity: The tertiary alcohol ionizes to the tertiary carbocation. Acetonitrile attacks this cation to form the nitrilium ion, which is hydrolyzed to the acetamide.[1][2] By keeping the temperature


, the rate of Cbz hydrolysis (which requires protonation of the carbamate carbonyl and higher activation energy) is minimized relative to the rapid formation of the tertiary carbocation.[2]

References

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2][3] Journal of Organic Chemistry 64.19 (1999): 7048-7054. Link[1][2]

  • Nielsen, M. K., et al. "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space."[1][2] Journal of the American Chemical Society 138.7 (2016): 2426–2429. Link[1][2]

  • Taniguchi, M., et al. "Silver(I) Oxide-Mediated Methylation of Alcohols."[1][2] Tetrahedron Letters 39.26 (1998): 4669-4672. Link

  • Callens, E., et al. "Bi(OTf)3-catalyzed Ritter reaction: an efficient synthesis of amides from nitriles and secondary/tertiary alcohols."[2] Tetrahedron Letters 53.43 (2012): 5740-5743. Link[1][2]

Sources

Method

Application Note: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate in Peptidomimetic Synthesis

This guide details the strategic application of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (hereafter referred to as Cbz-HMP ) in advanced peptide and peptidomimetic synthesis. Executive Summary Benzyl 3-hydroxy-3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (hereafter referred to as Cbz-HMP ) in advanced peptide and peptidomimetic synthesis.

Executive Summary

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (Cbz-HMP) is a high-value chiral building block used to introduce a sterically constrained piperidine motif into peptide backbones. Unlike standard amino acids, Cbz-HMP lacks a carboxylic acid functionality in its native form, classifying it primarily as an amine capping unit or a core scaffold for fragment-based design.

Its structural significance lies in the 3-hydroxy-3-methyl quaternary center . This motif mimics the gem-dimethyl effect, restricting conformational flexibility and enhancing metabolic stability against proteases. It is widely utilized in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and GPCR ligands.

Chemical Profile & Strategic Value

PropertySpecificationStrategic Implication
Molecular Formula C₁₄H₁₉NO₃Lipophilic core with polar handles.
Protecting Group Benzyloxycarbonyl (Cbz/Z)Stable to TFA (SPPS cleavage) and bases (Fmoc removal). Removed via hydrogenolysis.[1]
Functional Groups

Amine (Latent),

Alcohol
Allows orthogonal functionalization. The alcohol can be used for resin attachment or etherification.
Sterics 3-Methyl Quaternary CenterHigh steric hindrance. Coupling to this amine requires high-efficiency activation (HATU/HOAt).
Mechanism of Action in Peptides

Incorporating Cbz-HMP serves three distinct medicinal chemistry objectives:

  • Conformational Locking: The piperidine ring forces the peptide backbone into specific dihedral angles (

    
    ), often inducing turn structures.
    
  • Solubility Enhancement: The tertiary alcohol (

    
    -OH) acts as a hydrogen bond donor/acceptor, improving aqueous solubility of hydrophobic peptides.
    
  • Protease Resistance: The non-canonical structure prevents recognition by chymotrypsin-like proteases.

Experimental Protocols

Workflow A: N-Terminal Capping (Solution Phase)

This protocol describes the removal of the Cbz group and the subsequent coupling of the free amine to a peptide C-terminus.

Step 1: Cbz Deprotection (Hydrogenolysis)

Objective: Unmask the secondary amine without affecting the tertiary alcohol or racemizing the center.

  • Dissolution: Dissolve 1.0 mmol of Cbz-HMP in 10 mL of anhydrous Methanol (MeOH).

  • Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) (approx. 50 mg).

    • Safety: Add catalyst under an inert nitrogen stream to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure, ~1 atm) for 2-4 hours at Room Temperature (RT).
    
    • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, and a baseline amine spot (ninhydrin active) should appear.
      
  • Filtration: Filter the mixture through a Celite® pad to remove Pd/C. Rinse with MeOH.

  • Concentration: Evaporate solvent in vacuo to yield the free amine (3-hydroxy-3-methylpiperidine) as a viscous oil or waxy solid. Use immediately to prevent carbonate formation from air.

Step 2: "Difficult Coupling" to Peptide Acid

Challenge: The amine is a secondary amine adjacent to a quaternary methyl group. Standard EDC/NHS couplings will fail or proceed slowly, leading to epimerization of the peptide acid.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential for hindered amines.

  • Base: DIPEA (Diisopropylethylamine).

Procedure:

  • Activation: In a dry vial, dissolve the Peptide-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv). Stir for 2 minutes to pre-activate the acid (formation of the OAt ester).

  • Coupling: Add the freshly deprotected HMP-amine (1.2 equiv) dissolved in minimal DMF.

  • Reaction: Stir at RT for 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours, raise temperature to 40°C.

  • Workup: Dilute with EtOAc, wash with 5%

    
    , 1M 
    
    
    
    (if peptide allows), and Brine. Dry over
    
    
    .
Workflow B: Resin-Bound Scaffold Strategy (Solid Phase)

Advanced: Using the tertiary alcohol to anchor the molecule to the resin, allowing peptide growth from the amine. This requires a Trityl-based linker .

  • Resin Loading: Use 2-Chlorotrityl Chloride Resin.[2]

  • Attachment: Dissolve Cbz-HMP (2 equiv) in DCM with DIPEA (4 equiv). Add to resin.[3][4][5] The

    
    -OH attacks the trityl cation (slow reaction, requires 24h).
    
  • Capping: Cap unreacted resin sites with MeOH/DIPEA.

  • Deprotection: Cbz cannot be removed by piperidine (Fmoc protocol).

    • Crucial Deviation: You must use TMSI (Trimethylsilyl iodide) or HBr/AcOH for solid-phase Cbz removal, OR use an Fmoc-protected variant of the starting material if SPPS is intended.

    • Recommendation: For standard SPPS, synthesize the Fmoc-HMP analog first or perform solution-phase synthesis (Workflow A).

Visualization of Workflows

The following diagram illustrates the decision logic for incorporating Cbz-HMP, highlighting the critical divergence based on the intended position in the peptide chain.

Peptide_Synthesis_Workflow Start Start: Cbz-HMP (Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate) Decision Intended Role in Peptide? Start->Decision PathA Route A: N-Terminal Capping (Terminator) Decision->PathA End of Chain PathB Route B: Core Scaffold (Functionalization) Decision->PathB Internal/Core Deprotect Step 1: Hydrogenolysis (H2, Pd/C, MeOH) Removes Cbz Group PathA->Deprotect FreeAmine Intermediate: Free Secondary Amine (Sterically Hindered) Deprotect->FreeAmine Coupling Step 2: High-Efficiency Coupling Reagents: HATU + HOAt + DIPEA Solvent: DMF FreeAmine->Coupling + Peptide-COOH FinalA Final Product: Peptide-Amide-HMP Coupling->FinalA FuncOH Step 1: Functionalize 3-OH (e.g., Etherification/Esterification) PathB->FuncOH DeprotectB Step 2: Cbz Removal (H2/Pd or HBr/AcOH) FuncOH->DeprotectB Build Step 3: Peptide Elongation from Amine DeprotectB->Build

Figure 1: Strategic workflow for incorporating Cbz-HMP into peptide synthesis campaigns.

Troubleshooting & Quality Control (Self-Validating Systems)

Issue: Incomplete Coupling
  • Symptom: LCMS shows unreacted Peptide-COOH and free HMP-amine peak.

  • Root Cause: The 3-methyl group creates a "neopentyl-like" steric wall, preventing the activated ester from approaching the amine.

  • Solution:

    • Switch solvent to NMP (N-methylpyrrolidone) to increase reaction rate.

    • Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) instead of HATU.

    • Microwave Irradiation: 50°C for 20 minutes (max 60°C to avoid racemization).

Issue: Cbz Removal Failure
  • Symptom: Starting material persists after 4 hours of hydrogenation.

  • Root Cause: Catalyst poisoning (often by sulfur traces in solvents) or insufficient hydrogen pressure.

  • Solution: Add 1-2 drops of Acetic Acid to the methanol solution to protonate the amine and accelerate hydrogenolysis.

Analytical Validation
  • NMR Signature: The product will exhibit complex rotamers due to the tertiary amide bond formed. Do not mistake this for impurities. Run NMR at elevated temperature (50°C) to coalesce peaks for verification.

  • Mass Spec: Monitor for the loss of the benzyl carbamate mass (-134 Da) and the appearance of the coupled product mass.

References

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry, 53(24), 8468–8484. Link (Describes the use of 3-aminopiperidine and 4-methylpiperidine scaffolds in drug discovery).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5] Chemical Reviews, 109(6), 2455–2504. Link (Authoritative source on Cbz stability and removal conditions).

  • PubChem. (n.d.). Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate.[6][7][8][9][10] National Library of Medicine.[11] Link (Verification of chemical structure and identifiers).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link (Review of coupling strategies for sterically hindered amines).

Sources

Application

Application Note: Hydrogenolysis of N-Cbz-3-hydroxy-3-methylpiperidine

Executive Summary This guide details the optimized conditions for the removal of the benzyloxycarbonyl (Cbz) protecting group from N-Cbz-3-hydroxy-3-methylpiperidine . While Cbz cleavage is a routine transformation, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for the removal of the benzyloxycarbonyl (Cbz) protecting group from N-Cbz-3-hydroxy-3-methylpiperidine . While Cbz cleavage is a routine transformation, the presence of the 3-hydroxy-3-methyl motif—a tertiary alcohol adjacent to a quaternary center—introduces specific steric and electronic considerations.

The standard protocol utilizes 10% Palladium on Carbon (Pd/C) in Methanol (MeOH) or Ethanol (EtOH) under an atmosphere of hydrogen. This method preserves the tertiary alcohol and the piperidine ring integrity. We also provide alternative protocols for scale-up and transfer hydrogenation to accommodate laboratories without high-pressure infrastructure.

Chemical Context & Mechanistic Insight

Substrate Analysis

The target substrate, N-Cbz-3-hydroxy-3-methylpiperidine , features a carbamate protecting group that must be cleaved to reveal the secondary amine.

  • Steric Challenge: The C3-methyl and C3-hydroxyl groups create a quaternary center beta to the nitrogen. This steric bulk can retard the adsorption of the substrate onto the palladium surface compared to simple piperidines.

  • Chemo-selectivity: The tertiary alcohol is generally stable to standard hydrogenolysis conditions. However, under highly acidic conditions or extreme temperatures, there is a theoretical risk of dehydration to the alkene, though this is rare with Pd/C at neutral pH.

Reaction Mechanism

The reaction proceeds via a heterogeneous catalytic cycle on the surface of the Pd nanoparticles:

  • Adsorption: Hydrogen gas dissociates on the Pd surface to form Pd-H species. The Cbz-amine coordinates to the surface via the aromatic ring and/or the carbonyl oxygen.

  • Hydrogenolysis: The benzylic C-O bond is cleaved by the surface hydrides, releasing toluene and the carbamic acid .

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release CO₂ and the free amine .

Figure 1: Mechanistic pathway for Pd-catalyzed Cbz deprotection.

Experimental Protocols

Method A: Standard Balloon Hydrogenolysis (Recommended for <5g scale)

This is the "Golden Standard" method, offering the best balance of simplicity, yield, and purity.

Reagents:

  • Substrate: N-Cbz-3-hydroxy-3-methylpiperidine (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet) (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)

  • Gas: Hydrogen (H₂) balloon

Protocol:

  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH. Nitrogen sparge the solution for 5 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.

    • Safety Note: Pd/C is pyrophoric when dry. Use water-wet catalyst or add under an inert blanket of nitrogen.[1]

  • Hydrogenation: Purge the flask. Evacuate the air using a vacuum line and backfill with H₂ from a balloon. Repeat this cycle 3 times. Leave the reaction under 1 atm of H₂ (balloon pressure).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check by TLC or LCMS.[2] Reaction is typically complete in 2–6 hours .

  • Workup: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is often obtained as a clean oil or solid. If the HCl salt is desired, treat with HCl/dioxane or HCl/MeOH at this stage.

Method B: Transfer Hydrogenation (Safety Alternative)

Ideal for labs avoiding H₂ gas cylinders or for rapid microwave synthesis.[3]

Reagents:

  • Hydrogen Donor: Ammonium Formate (5–10 equiv) or Cyclohexene (10 equiv)

  • Catalyst: 10% Pd/C (10 wt%)

  • Solvent: MeOH (reflux)

Protocol:

  • Dissolve substrate in MeOH.[2]

  • Add Pd/C catalyst and Ammonium Formate.[4][5][6]

  • Heat to Reflux (65°C) for 1–2 hours.

    • Note: Evolution of NH₃ and CO₂ gas will occur; ensure proper venting.

  • Cool, filter through Celite, and concentrate.

    • Purification: Residues of ammonium formate may remain. An aqueous workup (DCM extraction from basic water) or ion-exchange chromatography may be needed.

Optimization & Troubleshooting Guide

If the reaction is sluggish (due to steric hindrance) or yields side products, consult the optimization matrix below.

Table 1: Optimization Parameters
ParameterStandard ConditionOptimization StrategyRationale
Solvent Methanol (MeOH)Ethanol, EtOAc, or AcOHMeOH is fastest but can lead to N-methylation (rare). EtOAc reduces flammability risk.
Catalyst 10% Pd/C20% Pd(OH)₂ (Pearlman's)Pd(OH)₂ is more active for difficult deprotections but more expensive.
Pressure 1 atm (Balloon)50–100 psi (Parr Shaker)Higher pressure increases H₂ concentration at the catalyst surface, overcoming steric barriers.
Additive None1.0 equiv HCl or AcOHProtonation of the amine product prevents catalyst poisoning by the free amine.
Troubleshooting Flowchart

Figure 2: Decision tree for troubleshooting incomplete reactions or side products.

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Work in a well-ventilated fume hood.

  • Palladium on Carbon: Pyrophoric.[4] It can ignite solvent vapors if dry. Always keep the catalyst wet with water (50% wet is standard commercial grade) or cover with solvent immediately. Upon filtration, do not suck the filter cake dry; keep it damp and dispose of it in a dedicated water-filled waste container.

References

  • General Cbz Deprotection Protocols: Note: Provides standard Pd/C and NaBH4 acceler
  • Synthesis of 3-Hydroxy-3-methylpiperidine Analogs

    • Yamashita, Y., et al. (2014).[7] Preparation of (R)-3-hydroxy-N-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

    • Note: Describes the synthesis and handling of the specific 3-hydroxy-3-methylpiperidine scaffold.
  • Alternative Acidic Deprotection (Metal-Free)

    • Vinayagam, V., et al. (2024).[8] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry. Retrieved from [Link][8]

    • Note: Useful alternative if the substrate contains functional groups sensitive to hydrogenation.[2]

  • Transfer Hydrogenation Methods

    • ResearchGate. (2004).[4] The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate in Pharmaceutical Synthesis

[1] Executive Summary Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 217795-83-0) is a critical "chiral pool" building block used to introduce the 3-hydroxy-3-methylpiperidine motif into small molecule drugs.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 217795-83-0) is a critical "chiral pool" building block used to introduce the 3-hydroxy-3-methylpiperidine motif into small molecule drugs.[1][2] This gem-disubstituted scaffold is highly valued in medicinal chemistry for two primary reasons:

  • Metabolic Stability: The quaternary C3 center blocks oxidative metabolism (hydroxylation) often observed at the

    
    -carbon of piperidine rings.[1][2][3][4]
    
  • Conformational Locking: The methyl group restricts the chair conformation, reducing the entropic penalty of binding to protein targets such as Janus Kinases (JAK) and Dipeptidyl Peptidase-4 (DPP-4) .[1][5][2][3][4]

This application note details the protocols for converting this intermediate into three high-value pharmacophores: 3-fluoro-3-methylpiperidines (bioisosteres), 3-amino-3-methylpiperidines (DPP-4 linkers), and N-heteroaryl coupled scaffolds (JAK inhibitors).[1][2]

Strategic Synthesis Pathways

The utility of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate lies in its divergent reactivity. The following flowchart illustrates the three primary workflows covered in this guide.

SynthesisPathways Start Benzyl 3-hydroxy-3-methyl piperidine-1-carboxylate (Starting Material) Fluoro 3-Fluoro-3-methyl piperidine Scaffold (Metabolic Blocker) Start->Fluoro Deoxyfluorination (DAST/Deoxo-Fluor) Amino 3-Amino-3-methyl piperidine Scaffold (DPP-4/Kinase Linker) Start->Amino Ritter Reaction or Azidation/Reduction Coupled Heteroaryl-Piperidine Conjugates (JAK Inhibitor Core) Start->Coupled 1. Cbz-Deprotection 2. SNAr Coupling

Figure 1: Divergent synthesis pathways from the Cbz-protected 3-hydroxy-3-methylpiperidine core.[1][2][6]

Protocol A: Synthesis of 3-Fluoro-3-methylpiperidine (Bioisosteric Replacement)

Rationale: Replacing the hydroxyl group with fluorine is a standard tactic to reduce Hydrogen Bond Donor (HBD) count while maintaining polarity and blocking metabolism.[5][2][4] This scaffold is analogous to those found in Tofacitinib derivatives where metabolic stability is required.[1][5][2][4]

Materials
  • Substrate: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq)

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq)[5][2][4]

  • Solvent: Dichloromethane (DCM), anhydrous[5][2][4]

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with the substrate (10 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add DAST (12 mmol) dropwise via syringe over 15 minutes. Caution: DAST reacts violently with water.[5][2][3][4]

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm to room temperature (25°C) slowly over 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of the alcohol.[5][2][4]

  • Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃. Note: Vigorous CO₂ evolution will occur.[5][2]

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5][4]

  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target Yield: 85-92%

    • Key Data Point: ¹⁹F NMR should show a singlet (or multiplet if coupling occurs) around -140 to -160 ppm.[1][2]

Protocol B: Synthesis of 3-Amino-3-methylpiperidine (DPP-4 Scaffold)[1]

Rationale: The conversion of the tertiary alcohol to a primary amine generates the 3-amino-3-methylpiperidine core, a known pharmacophore in DPP-4 inhibitors (e.g., analogs of Alogliptin) and a linker for kinase inhibitors.[1][2] The Ritter reaction is preferred for tertiary alcohols to avoid elimination side-products.

Materials
  • Substrate: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate[1][2]

  • Reagents: Chloroacetonitrile (solvent/reactant), Sulfuric acid (H₂SO₄), Thiourea/Acetic Acid (alternative).[5][2][3][4]

  • Solvent: Acetic Acid (AcOH)[5][2][3][4][7]

Step-by-Step Methodology (Ritter-Type)
  • Activation: Dissolve the substrate (10 mmol) in chloroacetonitrile (5 mL) and acetic acid (5 mL). Cool to 0°C.[2][4]

  • Acid Addition: Add concentrated H₂SO₄ (30 mmol) dropwise.

  • Heating: Warm the mixture to 50°C and stir for 12 hours. The intermediate formed is the chloroacetamide.[4]

  • Hydrolysis: Pour the reaction mixture into ice water. Adjust pH to 8 with Na₂CO₃. Extract with EtOAc.[2][4]

  • Cleavage: Reflux the crude chloroacetamide in ethanol/thiourea (1:1 molar ratio) for 4 hours to cleave the amide to the primary amine.

  • Isolation: Acidify with HCl to precipitate the amine hydrochloride salt or purify the free base via column chromatography (DCM/MeOH/NH₃).[5][2][3][4]

Alternative (Azidation): For milder conditions, use TMSN₃ (Trimethylsilyl azide) and BF₃[1][5][2][3][4]·OEt₂ in DCM at 0°C, followed by Staudinger reduction (PPh₃/H₂O).[5][2][4] This route avoids the harsh acidic conditions of the Ritter reaction.[4]

Protocol C: Cbz-Deprotection and Heteroaryl Coupling (JAK Inhibitor Synthesis)

Rationale: To synthesize JAK inhibitors (similar to Tofacitinib or Upadacitinib analogs), the piperidine nitrogen must be exposed and coupled to a heteroaryl chloride (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).[5][2][4]

Part 1: Hydrogenolysis (Cbz Removal)[2][3][4][5]
  • Reactor Loading: In a hydrogenation vessel, dissolve Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (10 mmol) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

  • Hydrogenation: Purge with H₂ gas and stir under 1 atm (balloon) or 30 psi (Parr shaker) at RT for 4-6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield 3-hydroxy-3-methylpiperidine (quantitative yield).

Part 2: SNAr Coupling
  • Coupling: Dissolve the deprotected piperidine (10 mmol) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 mmol) in water/isopropanol (1:1) or n-butanol.[2]

  • Base: Add K₂CO₃ (20 mmol).

  • Reflux: Heat to 100°C for 12-24 hours. The electron-deficient pyrimidine undergoes nucleophilic aromatic substitution.[1]

  • Purification: Cool to RT. The product often precipitates.[2][4] Filter and wash with water.[2][4][7] Recrystallize from Ethanol.[2][4]

Data Summary & Critical Parameters

ParameterProtocol A (Fluorination)Protocol B (Amination)Protocol C (Coupling)
Key Reagent DAST / Deoxo-FluorH₂SO₄ / ChloroacetonitrilePd/C (H₂), then Heteroaryl-Cl
Temp.[1][2][3] Range -78°C to 25°C0°C to 50°C25°C (Step 1), 100°C (Step 2)
Critical Risk Water sensitivity (Explosion risk)Elimination to alkene (Side product)Catalyst poisoning (S/N compounds)
Typical Yield 85-92%60-75%80-95%
App.[1][5][2][3][4] Note Use plastic/Teflon ware for HF byproductsMonitor regio-isomers if elimination occursEnsure complete Cbz removal before coupling

References

  • Pfizer Inc. (2011).[5][2][4] Process for the preparation of 3-amino-piperidine derivatives (Tofacitinib/JAK Intermediates).[1][2] Journal of Medicinal Chemistry.[2][4] (Contextual grounding on JAK scaffolds).[5][2][4]

  • Nishio, Y., et al. (2011).[5][2][4] Synthesis and evaluation of (R)-3-amino-3-methylpiperidine derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry.[2][3][4][6][8][9][10][11] [5][2][4]

  • Organic Chemistry Portal. (2024).[5][2][4] Protecting Groups: Cbz-Protection and Deprotection Protocols.[1][2][3]

  • Sigma-Aldrich. (2024).[2][4] Product Specification: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS 217795-83-0).[1][2]

  • National Institutes of Health (NIH). (2023).[5][2][4] PubChem Compound Summary: 3-Fluoro-3-methylpiperidine derivatives.[1][2][5][2][3][4]

Sources

Application

Technical Guide: Chiral Resolution Strategies for Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Executive Summary Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (also known as N-Cbz-3-hydroxy-3-methylpiperidine) represents a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors and other heter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (also known as N-Cbz-3-hydroxy-3-methylpiperidine) represents a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bioactive agents.[1]

The Core Challenge: The molecule presents a specific stereochemical challenge: it possesses a tertiary alcohol at the chiral center (C3) and a neutral carbamate protecting group (Cbz) on the nitrogen.

  • Neutrality: The Cbz group renders the nitrogen non-basic, preventing direct classical resolution via diastereomeric salt formation (e.g., using Tartaric acid) on this specific intermediate.

  • Steric Hindrance: The tertiary alcohol is sterically crowded, making direct enzymatic kinetic resolution (acylation) significantly slower and less selective than for secondary alcohols.

Recommended Strategy: For the direct resolution of the Cbz-protected form, Preparative Chiral SFC (Supercritical Fluid Chromatography) is the gold standard due to the molecule's solubility profile and lack of ionizable groups. For laboratories lacking SFC capabilities, covalent derivatization with camphanic chloride followed by silica chromatography is the robust alternative.

Method 1: Preparative Chiral SFC (Primary Protocol)

Best for: Rapid resolution of mg to gram-scale material without chemical modification.

Supercritical Fluid Chromatography (SFC) is superior to HPLC for this substrate because the low viscosity of supercritical CO₂ allows for higher flow rates and the neutral carbamate interacts favorably with polysaccharide stationary phases.

Column Screening Strategy

The resolution of piperidine-based tertiary alcohols typically succeeds on polysaccharide-based columns. Screen the following immobilized and coated phases:

PriorityColumn PhaseSelectorRationale
1 Chiralpak IC / IA Immobilized Amylose tris(3,5-dichlorophenylcarbamate)Immobilized phases are robust and often show superior selectivity for carbamates.
2 Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)The "workhorse" column; excellent for aromatic protecting groups (Cbz).[1]
3 Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to AD-H; often resolves if AD fails.[1]
4 Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Specific interaction with chlorinated/aromatic moieties.[1]
Screening Protocol

Sample Preparation: Dissolve the racemate in Methanol (MeOH) or Ethanol (EtOH) at 5–10 mg/mL. Filter through a 0.2 µm PTFE filter.[1]

Gradient Screening Conditions:

  • Mobile Phase A: CO₂ (100%)

  • Mobile Phase B: MeOH or EtOH (with 0.1% Diethylamine if peak tailing occurs, though unlikely for N-Cbz).[1]

  • Gradient: 5% to 40% B over 5-10 minutes.

  • Back Pressure: 120 bar.[1]

  • Temperature: 35°C - 40°C.[1]

  • Detection: UV at 210 nm (carbamate) and 254 nm (benzyl).[1]

Scale-Up (Isocratic Optimization)

Once a hit is identified (Resolution


), optimize for loading.[1]
  • Typical Isocratic Condition: CO₂ / MeOH (85:15 or 80:20).[1]

  • Stacking: Use "stacked injections" to maximize throughput.[1] The Cbz group provides strong UV retention, ensuring clear separation from the solvent front.

Method 2: Covalent Derivatization (Laboratory Robust)

Best for: Labs without chiral prep-chromatography; requires chemical modification.[1]

Since the molecule cannot form salts, we create diastereomers using a chiral acylating agent.[1] The tertiary alcohol reacts slowly, so a highly reactive acyl chloride is required.[1]

The Reagent: (1S)-(-)-Camphanic Chloride

Camphanic chloride is ideal because it is commercially available, forms crystalline esters, and introduces a rigid chiral center that enhances separation on standard silica gel.[1]

Step-by-Step Protocol

Step 1: Esterification

  • Dissolve Racemic Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Add Triethylamine (TEA) (3.0 eq) and DMAP (0.5 eq, catalytic but essential for tertiary alcohols).

  • Cool to 0°C. Slowly add (1S)-(-)-Camphanic chloride (1.2 eq).

  • Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Note: Tertiary alcohols react slowly; monitor by TLC.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Step 2: Separation (Flash Chromatography)

  • The product is now a mixture of two diastereomers:

    • (3R)-ester-(1S)-camphanate[1]

    • (3S)-ester-(1S)-camphanate[1]

  • Perform Flash Column Chromatography using Silica Gel (40–63 µm).[1]

  • Eluent: Gradient of Hexane/Ethyl Acetate (start 95:5, ramp to 70:30).[1]

  • The diastereomers will have different Rf values (typically

    
    ).[1] Collect fractions separately.
    

Step 3: Hydrolysis (Recovery)

  • Dissolve the isolated pure diastereomer in MeOH/THF (1:1).

  • Add aqueous LiOH (2M, 3.0 eq).

  • Stir at RT until the ester is cleaved (monitor TLC). The camphanic acid auxiliary is cleaved off.

  • Purification: Extract the alcohol into Ethyl Acetate. The Camphanic acid remains in the aqueous basic layer (or can be recovered by acidification).

Method 3: Upstream Resolution (Strategic Alternative)

Best for: Large-scale manufacturing or cost-reduction.[1]

If you have control over the synthesis route, it is far more efficient to resolve the amine intermediate before attaching the Cbz group.

Protocol:

  • Starting Material: 3-hydroxy-3-methylpiperidine (free amine).[1]

  • Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA) or (S)-Mandelic Acid .[1]

  • Process:

    • Dissolve amine in Ethanol/Water.[1]

    • Add 0.5 - 1.0 eq of L-DBTA.[1]

    • Heat to reflux to dissolve, then cool slowly to crystallize the diastereomeric salt.[1]

    • Filter crystals (enriched enantiomer).[1]

    • Recrystallize to >99% ee.[1]

  • Protection: Treat the chiral salt with Benzyl chloroformate (Cbz-Cl) and base (NaOH) to yield the desired Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate enantiomer directly.[1]

Decision Matrix & Workflow

ResolutionStrategy Start Start: Racemic Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate CheckEquip Do you have Prep-SFC or Chiral HPLC? Start->CheckEquip Upstream Alternative: Upstream Resolution (If synthesis route is flexible) Start->Upstream Scale-up / Process Dev MethodSFC Method A: Direct Chiral SFC (Recommended) CheckEquip->MethodSFC Yes MethodDeriv Method B: Camphanic Derivatization CheckEquip->MethodDeriv No SFC_Steps 1. Screen AD-H/IC/OD-H 2. Mobile Phase: CO2/MeOH 3. Isocratic Prep Run MethodSFC->SFC_Steps Deriv_Steps 1. Couple w/ (1S)-Camphanic Cl 2. Separate Diastereomers (Silica) 3. Hydrolyze (LiOH) MethodDeriv->Deriv_Steps Upstream_Steps 1. Deprotect (if needed) 2. Resolve Amine w/ L-DBTA 3. Re-protect with Cbz-Cl Upstream->Upstream_Steps

Figure 1: Strategic Decision Tree for selecting the optimal resolution pathway based on available equipment and process flexibility.

Quality Control: Determination of Enantiomeric Excess (ee)

Regardless of the resolution method used, the final optical purity must be validated.

Analytical HPLC Conditions:

  • Column: Chiralpak AD-H or Chiralpak IC (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol (90 :[1] 10) Isocratic.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV 210 nm.[1]

  • Expected Result: Enantiomers typically separate with a retention time difference (

    
    ) of 2–5 minutes.
    

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[1] (General screening protocols for immobilized polysaccharide phases). Link

  • Phenomenex. Chiral HPLC & SFC Application Guide. (Specifics on screening strategies for N-protected amines). Link

  • Yamashita, Y., et al. (2014). "Preparation of (R)-3-hydroxy-N-methylpiperidine... based on lipase-catalyzed resolution."[1] Bioorganic & Medicinal Chemistry, 22(13), 3488-3497.[1] (Demonstrates difficulty of tertiary alcohol resolution and use of upstream methods). Link

  • Patent WO2002068391A1. Process for resolving racemic mixtures of piperidine derivatives. (Describes the classical resolution of piperidine amines using tartaric acid derivatives). Link

  • Patent CN105439939A. Synthetic method of (S)-N-Boc-3-hydroxypiperidine.[1][3][4] (Illustrates the industrial preference for resolving the amine salt prior to protection). Link

Sources

Method

Application Notes and Protocols for the Preparation of Spirocyclic Derivatives from Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Abstract Spirocyclic piperidines represent a class of privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensionality offers enhanced exploration of chemical space, leading to compounds with impro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic piperidines represent a class of privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensionality offers enhanced exploration of chemical space, leading to compounds with improved potency, selectivity, and physicochemical properties.[1][2][3] This application note provides a detailed guide for the synthesis of diverse spirocyclic derivatives using the commercially available starting material, Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. We will explore two distinct and powerful synthetic strategies: an acid-catalyzed intramolecular spirocyclization and a palladium-catalyzed cascade for the synthesis of spiro-oxindoles. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided for researchers in drug discovery and organic synthesis.

Introduction: The Value of 3D Scaffolds

The drive to "escape from flatland" in drug discovery has positioned spirocyclic systems as highly desirable motifs.[3] By introducing a spirocenter, these frameworks enforce a rigid, three-dimensional conformation that can precisely orient functional groups for optimal interaction with biological targets.[2] The piperidine ring, being the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, is an ideal core for constructing such molecules.[4]

Our starting material, Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate, is an excellent precursor for spirocyclization. It features a nucleophilic tertiary alcohol poised for intramolecular reactions and a carbamate-protected nitrogen that allows for controlled functionalization.

General Synthetic Workflow

The conversion of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate into spirocyclic derivatives typically involves one of two primary approaches: either utilizing the tertiary alcohol directly as a precursor for an electrophilic cyclization or transforming it into a ketone to enable nucleophilic cyclization strategies. This guide will detail protocols for both pathways.

G cluster_0 Core Strategies cluster_1 Pathway A: Electrophilic Cyclization cluster_2 Pathway B: Nucleophilic Cyclization start Benzyl 3-hydroxy-3-methyl- piperidine-1-carboxylate nodeA1 N-Functionalization (e.g., with 2-bromo-phenethylamine) start->nodeA1 Step 1A nodeB1 Oxidation (e.g., Dess-Martin) start->nodeB1 Step 1B nodeA2 Acid-Catalyzed Spirocyclization (Pictet-Spengler Variant) nodeA1->nodeA2 Step 2A spiro_A Spiro[piperidine-3,1'-isoquinoline] Derivative nodeA2->spiro_A Product A ketone Piperidin-3-one Intermediate nodeB1->ketone nodeB2 N-Arylation (e.g., with 2-iodophenylacetamide) ketone->nodeB2 Step 2B nodeB3 Intramolecular Heck Reaction nodeB2->nodeB3 Step 3B spiro_B Spiro[piperidine-3,3'-oxindole] Derivative nodeB3->spiro_B Product B

Caption: General workflow for synthesizing spirocyclic derivatives.

Strategy A: Acid-Catalyzed Spirocyclization via Carbocation Intermediate

This strategy leverages the tertiary alcohol to generate a stabilized carbocation, which then undergoes an intramolecular electrophilic aromatic substitution (a variant of the Pictet-Spengler reaction) onto a tethered aromatic ring.[5][6] This method is highly effective for creating spiro-tetrahydroisoquinoline scaffolds.

Mechanistic Rationale

The reaction is initiated by protonation of the tertiary alcohol by a strong acid, such as trifluoroacetic acid (TFA) or polyphosphoric acid (PPA). The resulting oxonium ion readily eliminates water to form a tertiary carbocation at the C3 position of the piperidine ring. This electrophilic center is then attacked by the electron-rich aromatic ring appended to the piperidine nitrogen, leading to the formation of the spirocyclic core. A final deprotonation step restores aromaticity.

G cluster_mech_A Mechanism: Acid-Catalyzed Spirocyclization Start N-Arylethyl Substituted 3-Hydroxypiperidine Protonation Protonation of Alcohol Start->Protonation H+ Carbocation Formation of Tertiary Carbocation Protonation->Carbocation - H2O Cyclization Intramolecular Electrophilic Attack Carbocation->Cyclization Deprotonation Deprotonation/ Rearomatization Cyclization->Deprotonation Product Spiro-tetrahydroisoquinoline Deprotonation->Product - H+

Caption: Mechanism of acid-catalyzed spirocyclization.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-(3,4-dimethoxyphenyl)ethyl) Substituted Piperidine

  • To a solution of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq) in methanol, add Pd/C (10 mol%).

  • Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon) for 16 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.

  • Dissolve the crude piperidine (1.0 eq) and 2-(3,4-dimethoxyphenyl)acetaldehyde (1.1 eq) in dichloromethane (DCM).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the N-substituted precursor.

Step 2: Intramolecular Spirocyclization

  • Dissolve the N-substituted piperidine precursor (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, MeOH/DCM gradient) to yield the spiro[piperidine-3,1'-isoquinoline] derivative.

Scientist's Notes:

  • Causality: The deprotection of the Cbz group is necessary to allow for functionalization of the piperidine nitrogen. Reductive amination is a mild and efficient method for installing the arylethyl side chain.[7] TFA serves as both the solvent and the strong acid catalyst required for carbocation formation.[8] Running the initial phase of the cyclization at 0 °C helps to control the reaction rate and minimize potential side reactions, such as elimination.

Strategy B: Synthesis of Spiro-oxindoles via Palladium-Catalyzed Cyclization

Spiro-oxindoles are a highly sought-after scaffold in drug discovery due to their prevalence in bioactive natural products and pharmaceuticals.[9][10] This strategy involves an initial oxidation of the tertiary alcohol to a ketone, followed by N-arylation and a subsequent intramolecular Heck reaction or Buchwald-Hartwig amination to construct the spirocyclic system.[11][12]

Mechanistic Rationale

The synthesis begins with the oxidation of the starting material to the corresponding 3-ketopiperidine. The piperidine nitrogen is then functionalized with a suitable aryl halide, typically an ortho-haloanilide. The key spirocycle-forming step is a palladium-catalyzed intramolecular C-C or C-N bond formation. For a Heck-type reaction, the enolate of the piperidinone attacks a Pd(II)-activated aryl halide intramolecularly to form the spiro-oxindole.

G cluster_mech_B Mechanism: Pd-Catalyzed Spiro-oxindole Synthesis Ketone Piperidin-3-one Precursor OxAdd Oxidative Addition of Pd(0) to Ar-X Enolate Base-mediated Enolate Formation Ketone->Enolate Base (e.g., K2CO3) Coupling Intramolecular C-C Coupling OxAdd->Coupling Enolate->Coupling RedElim Reductive Elimination Coupling->RedElim Product Spiro-oxindole RedElim->Product

Caption: Key steps in Pd-catalyzed spiro-oxindole formation.

Detailed Experimental Protocol

Step 1: Oxidation to Benzyl 3-methyl-3-oxopiperidine-1-carboxylate

  • Dissolve Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Dilute the reaction with diethyl ether and pour into a saturated aqueous NaHCO₃ solution containing sodium thiosulfate.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography (Silica gel, EtOAc/Hexanes) to obtain the ketone.

Step 2: N-Arylation and Intramolecular Heck Cyclization

  • Combine the piperidinone from Step 1 (1.0 eq), 2-iodoaniline (1.1 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in a sealed tube.

  • Add anhydrous toluene and degas the mixture with argon for 15 minutes.

  • Heat the reaction to 110 °C and stir for 16 hours.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the final spiro[piperidine-3,3'-oxindole] product.

Scientist's Notes:

  • Causality: Dess-Martin periodinane is a mild oxidizing agent suitable for converting the secondary alcohol to a ketone without harsh conditions that could affect the Cbz protecting group. The subsequent reaction is a tandem N-arylation/intramolecular C-acylation. The Buchwald-Hartwig amination conditions (Pd₂(dba)₃/Xantphos) first couple the piperidinone with 2-iodoaniline. Under the same conditions, the enolate of the ketone can then perform an intramolecular cyclization onto the aryl ring, which after tautomerization yields the oxindole core.[11][13] Cesium carbonate acts as the base for both the amination and the enolate formation.

Summary of Synthetic Strategies

The choice of synthetic route depends on the desired spirocyclic core. The following table summarizes the key aspects of the two detailed strategies.

FeatureStrategy A: Acid-Catalyzed Strategy B: Pd-Catalyzed
Spirocyclic Core Spiro[piperidine-3,1'-isoquinoline]Spiro[piperidine-3,3'-oxindole]
Key Transformation Intramolecular Friedel-CraftsOxidation & Intramolecular Heck
Key Reagents TFA or PPADess-Martin Periodinane, Pd₂(dba)₃
Starting Material State Tertiary AlcoholKetone (intermediate)
Pros Atom-economical, fewer stepsAccess to valuable oxindole core, modular
Cons Requires strong acid, limited scopeMulti-step, requires expensive catalyst

Conclusion

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a versatile and accessible building block for the synthesis of medicinally relevant spirocyclic piperidines. The protocols detailed herein provide robust and reproducible methods for accessing structurally distinct spiro-heterocycles through either acid-catalyzed electrophilic cyclization or modern palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and the rationale for specific reagents and conditions, researchers can adapt these strategies to construct novel three-dimensional molecules for drug discovery programs.

References

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16, 6620-6633. [Link]

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Neely, J. M., & Rovis, T. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. [Link]

  • d'Andrea, P., & Ciotta, G. (2019). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The Pictet-Spengler Reaction. Organic Reactions. [Link]

  • El-Malah, A. A., & Al-Mahmoudy, A. M. M. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PubMed Central. [Link]

  • Hirschhäuser, C., Parker, J. S., Perry, M. W. D., Haddow, M. F., & Gallagher, T. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846-4849. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Allais, C., et al. (2017). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]

  • Unprecedented synthesis of chiral spiro‐piperidine oxindole 5 f. ResearchGate. [Link]

  • General Procedure for the Synthesis of Spirocyclic 3-Hydroxy- and 3-Oxotetrahydrofurans Containing Carbo- and Heterocyclic Fragments. ResearchGate. [Link]

  • Douglas, J. J., & MacMillan, D. W. C. (2016). Catalytic Ring Expansions of Cyclic Alcohols Enabled by Proton-Coupled Electron Transfer. Journal of the American Chemical Society. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Das, P., & Chowdhury, C. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11, 6586-6617. [Link]

  • Vitale, D., et al. (2023). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]

  • Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8, 1334-1363. [Link]

  • Hirschhäuser, C., et al. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. PubMed. [Link]

  • Scott, M. A., & Wolkenberg, S. E. (2015). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

  • Bakulina, O., et al. (2021). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. PubMed Central. [Link]

  • Wang, S-G., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research. [Link]

  • Synthesis procedure of spirooxindole derivatives. ResearchGate. [Link]

  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Foley, D. J. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. University of York. [Link]

  • Scott, M. A., & Wolkenberg, S. E. (2015). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • List of tertiary propargylic alcohols 1 and electron-rich arenes 2 employed in the study. ResearchGate. [Link]

  • Yoshimura, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. ResearchGate. [Link]

  • Summers, B., & Smith, M. D. (2012). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. PubMed Central. [Link]

  • Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. MySkinRecipes. [Link]

  • de la Torre, B. G., & Albericio, F. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]

  • Karageorgis, G., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. MDPI. [Link]

  • Acid-catalyzed addition of an alcohol to an alkene. YouTube. [Link]

  • Skucas, E., & Trost, B. M. (2014). Rapid Access to Spirocyclized Indolenines via Palladium-Catalyzed Cascade Reactions of Tryptamine Derivatives and Propargyl Carbonate. Organic Letters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Technical Support Center: Synthesis of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate Ticket ID: #SYN-PIP-003 Subject: Yield Optimization for Grignard Addition to N-Cbz-3-piperidone Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Ticket ID: #SYN-PIP-003 Subject: Yield Optimization for Grignard Addition to N-Cbz-3-piperidone Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Enolization" Trap

The synthesis of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate typically involves the nucleophilic addition of a methyl Grignard reagent (MeMgBr or MeMgCl) to Benzyl 3-oxopiperidine-1-carboxylate (N-Cbz-3-piperidone).

The Core Problem: Researchers often report yields as low as 30-40% with significant recovery of starting material. The Root Cause: The carbonyl at the 3-position of the piperidine ring is highly prone to enolization . The


-protons are acidic. Basic Grignard reagents act as a base rather than a nucleophile, deprotonating the ketone to form an enolate. Upon aqueous workup, this enolate reverts to the starting ketone.

The Solution: You must switch from standard Grignard conditions to Imamoto Conditions (Organocerium chemistry). By adding anhydrous Cerium(III) Chloride (


), you increase the electrophilicity of the carbonyl (oxophilicity) while suppressing the basicity of the reagent, shifting the pathway from enolization to 1,2-addition.

Critical Protocol: The Organocerium Method

To boost yields from ~35% to >85% , follow this specific protocol. The success of this reaction hinges entirely on the dryness of the Cerium source.[1]

Phase A: Preparation of Anhydrous (The Failure Point)

Commercial "anhydrous"


 is often partially hydrolyzed and ineffective. You must dry the heptahydrate yourself.
  • Setup: Place

    
     in a round-bottom flask connected to a high-vacuum line (<0.5 mmHg).
    
  • Stepwise Heating (Crucial): Do not heat rapidly, or you will form

    
     (useless).
    
    • Heat to 90°C for 1 hour.

    • Increase to 110°C for 1 hour.

    • Increase to 140-150°C for 2 hours.

  • Verification: The resulting powder should be fine and white. If it is yellow or clumpy, hydrolysis occurred; discard and restart.

  • Activation: Cool to room temperature under Argon. Add anhydrous THF and stir vigorously overnight. The suspension should look like "milky white paint."

Phase B: The Reaction
  • Cooling: Cool the

    
    /THF suspension to -78°C .
    
  • Transmetallation: Add MeLi or MeMgBr (1.2 - 1.5 equiv) dropwise. Stir for 30-60 mins at -78°C. This forms the organocerium species (

    
    ).
    
  • Addition: Add the N-Cbz-3-piperidone (dissolved in THF) slowly.

  • Warming: Allow the reaction to warm to 0°C (not Room Temp immediately). Monitor by TLC/LCMS.

Mechanistic Visualization

The following diagram illustrates why the Organocerium reagent succeeds where the Grignard fails.

G cluster_0 Standard Grignard (Failure Mode) cluster_1 Imamoto Condition (Success Mode) K1 N-Cbz-3-Piperidone E1 Enolate Formation (Deprotonation) K1->E1 Attack at H-alpha G1 MeMgBr (Basic) G1->E1 R1 Recovered Starting Material (Low Yield) E1->R1 Aqueous Workup K2 N-Cbz-3-Piperidone I1 Ce-Activated Carbonyl (Coordination) K2->I1 C1 Me-CeCl2 (Nucleophilic/Oxophilic) C1->I1 Ce coordinates Oxygen P1 Tertiary Alcohol Product (High Yield) I1->P1 1,2-Addition

Figure 1: Mechanistic divergence between basic Grignard reagents (leading to enolization) and Organocerium reagents (promoting addition).

Troubleshooting Guide & FAQ

Issue 1: "I followed the protocol, but my yield is still <50%."
  • Diagnosis: Your

    
     was likely not anhydrous. Even 5% water content destroys the organocerium reagent and reverts the system to a standard Grignard reaction.
    
  • Fix: Use the stepwise heating protocol under high vacuum. Do not skip the overnight stirring in THF; the crystal lattice energy of

    
     is high, and it requires time to break up for reaction.
    
Issue 2: "The reaction mixture turned into a solid gel during workup."
  • Diagnosis: Magnesium and Cerium salts form stubborn emulsions at basic pH.

  • Fix: Do not use a simple saturated

    
     quench. Use Rochelle's Salt (Sodium Potassium Tartrate) .
    
    • Protocol: Quench with minimal water, then add saturated aqueous Rochelle's salt solution. Stir vigorously for 1-2 hours until two clear layers (organic and aqueous) separate. The tartrate chelates the metal ions.

Issue 3: "I see a side product with M+14 mass."
  • Diagnosis: If you used MeLi to generate the organocerium and the temperature rose above -40°C, you might be attacking the Cbz carbamate group (though Cbz is generally robust).

  • Fix: Ensure the transmetallation (

    
     + MeM) is done at -78°C. If using MeLi, be stricter with temperature. MeMgBr is safer for Cbz compatibility.
    

Data Comparison: Method Efficiency

ParameterStandard Grignard (MeMgBr)Organocerium (MeMgBr + CeCl3)
Primary Reaction Pathway Enolization (Acid-Base)1,2-Nucleophilic Addition
Reagent Character Hard Base / Hard NucleophileNon-basic / Oxophilic
Typical Yield 30 - 45%82 - 94%
Starting Material Recovery High (>40%)Low (<5%)
Workup Difficulty ModerateHigh (Requires Chelation)

Experimental Workflow (Decision Tree)

Workflow Start Start: N-Cbz-3-Piperidone Check Check Reagent Quality (Is CeCl3 Anhydrous?) Start->Check Dry Dry CeCl3.7H2O (140°C, Vacuum, 4h) Check->Dry No / Unsure Mix Mix CeCl3 + THF (Stir Overnight) Check->Mix Yes Dry->Mix AddM Add MeMgBr at -78°C (Form Organocerium) Mix->AddM React Add Ketone (Warm to 0°C) AddM->React Quench Quench with Rochelle's Salt (Break Emulsion) React->Quench End Isolate Product (>85% Yield) Quench->End

Figure 2: Optimized experimental workflow for the synthesis of the target tertiary alcohol.

References

  • Imamoto, T., et al. "Reactions of carbonyl compounds with organocerium reagents."[2] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Imamoto, T., et al. "Organocerium reagents.[2] Nucleophilic addition to easily enolizable ketones."[2] Tetrahedron Letters, vol. 26, no. 39, 1985, pp. 4763-4766.

  • Dimitrov, V., et al. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency."[3] Tetrahedron Letters, vol. 37, no. 37, 1996, pp. 6787-6790.

  • Concellón, J.M., et al. "Use of Organocerium Reagents for the Synthesis of Tertiary Alcohols." Journal of Organic Chemistry, vol. 67, 2002.

Sources

Optimization

Overcoming steric hindrance in 3-hydroxy-3-methylpiperidine reactions

Ticket ID: #33-HMP-STERIC-LOCK Status: Open Priority: Critical (Blocker in SAR Campaigns) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Gem-Disubstituted" Trap You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #33-HMP-STERIC-LOCK Status: Open Priority: Critical (Blocker in SAR Campaigns) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Gem-Disubstituted" Trap

You are likely reading this guide because standard protocols (Fischer esterification, standard SN2 alkylations) have failed on your 3-hydroxy-3-methylpiperidine scaffold.

The Root Cause: This molecule presents a "perfect storm" of steric hindrance.

  • Tertiary Alcohol: The C3 position is a tertiary center, making nucleophilic attack on the oxygen difficult and nucleophilic attack by the oxygen sluggish.

  • Geminal Disubstitution: The presence of both a methyl and a hydroxyl group at C3 creates significant 1,3-diaxial interactions, often locking the piperidine ring into a rigid chair conformation that shields the reaction center.

  • Elimination Bias: Any attempt to activate the hydroxyl group (e.g., mesylation, tosylation) often leads to immediate E2 elimination to form the alkene (tetrahydropyridine), driven by the relief of steric strain.

This guide provides field-proven workarounds for these specific failures.

Module 1: O-Functionalization (Esters & Ethers)

User Complaint: "I tried EDC/NHS and DCC/DMAP for 48 hours. No product, just recovered starting material."

Diagnosis

Standard Steglich esterification relies on the formation of an O-acylisourea intermediate. With a tertiary alcohol like 3-hydroxy-3-methylpiperidine, the approach of this bulky intermediate to the alcohol is sterically blocked.

Protocol A: The "Hypernucleophile" Modification (Steglich 2.0)

For hindered substrates, catalytic DMAP is insufficient. You must shift the equilibrium by using stoichiometric "hypernucleophiles."

  • Reagents: Carboxylic Acid (1.5 eq), EDC·HCl (2.0 eq), DMAP (2.0 - 3.0 eq) , DCM.

  • Key Change: Unlike standard protocols using 10 mol% DMAP, use stoichiometric DMAP. The DMAP-acyl intermediate is less bulky and more reactive than the isourea.

  • Procedure:

    • Dissolve Acid and EDC in DCM (0.2 M). Stir 15 min to form the active ester.

    • Add the 3-hydroxy-3-methylpiperidine.

    • Add DMAP (stoichiometric) in one portion.

    • Critical Step: If no reaction after 6 hours, add Sc(OTf)3 (10 mol%) . Scandium triflate acts as a Lewis acid to activate the carbonyl further without triggering elimination.

Protocol B: The Yamaguchi Macrolactonization Variant

If Steglich fails, the Yamaguchi method is the gold standard for hindered esters.

  • Formation of Mixed Anhydride: Treat your carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and TEA in THF.

  • Reaction: Filter the salt, then add the filtrate to a solution of your piperidine alcohol and DMAP (stoichiometric) in Toluene.

  • Heat: Reflux is often required. The trichlorophenyl group forces the carboxylate into a reactive conformation.

Decision Logic: O-Functionalization

EsterificationLogic cluster_legend Key Start Start: O-Acylation of 3-OH-3-Me-Piperidine CheckAcid Is the Acid also hindered? Start->CheckAcid Steglich Attempt Steglich 2.0 (Stoichiometric DMAP + Sc(OTf)3) CheckAcid->Steglich No Yamaguchi Protocol B: Yamaguchi Esterification CheckAcid->Yamaguchi Yes Steglich->Yamaguchi No Reaction Success Isolate Ester Steglich->Success Yield > 50% AcidChloride Acid Chloride + AgCN (Silver promotes halide abstraction) Yamaguchi->AcidChloride Failed AcidChloride->Success Standard Standard Aggressive Aggressive Nuclear Option Nuclear Option

Figure 1: Decision matrix for esterifying hindered tertiary piperidine alcohols.

Module 2: Deoxyfluorination (The Elimination Trap)

User Complaint: "I treated the alcohol with DAST. I got the alkene (elimination product), not the fluoride."

Diagnosis

DAST (Diethylaminosulfur trifluoride) generates HF in situ and creates a discrete carbocation character at the tertiary center. In 3-hydroxy-3-methylpiperidine, the adjacent methylene protons are anti-periplanar to the leaving group, leading to rapid E2 elimination.

The Solution: PhenoFluor or XtalFluor-E

You must avoid the carbocation/HF pathway.

FeatureDAST / Deoxo-FluorXtalFluor-E / PhenoFluor
Mechanism SN1/SN2 Mixed (Acidic)SN2-like (Less Acidic)
Side Product Elimination (Alkene) Minimal Elimination
Thermal Stability Explosive > 50°CStable solid
Recommendation DO NOT USE PRIMARY CHOICE
Protocol: XtalFluor-E Deoxyfluorination
  • Setup: Flame-dry glassware. Argon atmosphere.

  • Reagents: 3-hydroxy-3-methylpiperidine (1.0 eq), XtalFluor-E (1.2 eq), DBU (1.5 eq), or Et3N·3HF (2.0 eq) as a promoter.

  • Solvent: DCM (Anhydrous).

  • Temperature: -78°C to RT.

    • Why? The addition of DBU acts as an HF scavenger, preventing the acid-catalyzed elimination pathway. XtalFluor-E forms a stable intermediate that requires fluoride displacement, favoring substitution over elimination.

Module 3: N-Functionalization & Conformational Locking

User Complaint: "My N-alkylation yields are low, or I'm seeing regioselectivity issues."

Diagnosis

The 3-methyl group exerts a "buttressing effect." Depending on the N-protecting group (Boc, Cbz, Benzyl), the piperidine ring flips between chair conformers to minimize A1,3 strain (interaction between the N-substituent and the equatorial 3-methyl).

Troubleshooting Guide

Scenario A: N-Alkylation is too slow.

  • Cause: The nucleophilic nitrogen is sterically shielded by the axial protons or the 3-methyl group if the ring is distorted.

  • Fix: Switch solvent to Acetonitrile (polar aprotic) and use Cesium Carbonate (Cs2CO3) instead of K2CO3. The "Cesium Effect" improves solubility and anion reactivity.

  • Catalyst: Add TBAI (Tetrabutylammonium iodide) (10 mol%) to facilitate Finkelstein exchange (R-Cl -> R-I), making the electrophile more reactive to compensate for the hindered amine.

Scenario B: Regiocontrol in Ring Opening.

  • If you are reacting the piperidine nitrogen with an epoxide, the 3-methyl group will direct the attack to the least hindered side of the epoxide almost exclusively.

FAQ: Frequently Asked Questions

Q: Can I use Mitsunobu conditions to invert the stereochemistry at C3? A: No. Mitsunobu reactions generally fail on tertiary alcohols. The steric bulk prevents the formation of the betaine intermediate. If you need the opposite enantiomer, you must start with the chiral precursor or perform a resolution (e.g., chiral HPLC or enzymatic resolution with Lipase B).

Q: Why does my Boc-protection take 24 hours? A: The 3-methyl group creates steric drag.

  • Tip: Use Boc2O (1.5 eq) and DMAP (0.1 eq) in t-Butanol/THF at 50°C. Standard RT conditions in DCM are often too slow for this scaffold.

Q: I see a "doublet of doublets" in NMR that shouldn't be there. A: This is likely a rotameric effect . If you have an N-Boc or N-Acetyl group, the 3-methyl group restricts rotation around the N-C(O) bond. Run the NMR at 50°C or 60°C (in DMSO-d6) to coalesce the peaks and confirm purity.

References & Validated Sources
  • Steglich Esterification Variants:

    • Mechanism & Catalysis: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

    • Hypernucleophile Strategy: Ishihara, K., et al. (2005). Scandium(III) Triflate-Catalyzed Direct Esterification of Carboxylic Acids with Alcohols. Journal of the American Chemical Society. Link

  • Yamaguchi Macrolactonization (Applicable to hindered esters):

    • Inanaga, J., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan. Link

  • Deoxyfluorination (PhenoFluor/XtalFluor):

    • PhenoFluor Protocol: Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 135(13), 5112–5115. Link

    • XtalFluor Reagents: L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. Link

  • Conformational Analysis of Piperidines:

    • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms.[1][2] Accounts of Chemical Research. Link

Sources

Troubleshooting

Troubleshooting incomplete Cbz removal in piperidine derivatives

Ticket #: CBZ-PIP-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Introduction: The "Piperidine Trap" Welcome to the technical support hub for amine deprotection. You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: CBZ-PIP-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Introduction: The "Piperidine Trap"

Welcome to the technical support hub for amine deprotection. You are likely here because a standard Cbz removal on a piperidine scaffold—usually a routine hydrogenolysis—has failed. It stalled at 80% conversion, produced a mysterious N-methyl impurity, or the catalyst simply died.

Piperidine derivatives present a unique challenge in hydrogenolysis. The product (a secondary amine) is highly nucleophilic and binds strongly to the Palladium (Pd) surface, effectively poisoning your catalyst. Furthermore, the choice of solvent can trigger an insidious side reaction that permanently alters your molecule.

This guide replaces "trial and error" with mechanistic logic.

Module 1: Diagnostic & Decision Matrix

Before adding more catalyst, diagnose the failure mode. Use this logic flow to select the correct protocol.

TroubleshootingFlow Start ISSUE: Incomplete Cbz Removal Sulfur Does the molecule contain Sulfur (Thioether/Thiophene)? Start->Sulfur Poison Catalyst Poisoning: Sulfur deactivates Pd permanently. Sulfur->Poison Yes H2_Stall Did reaction stall after 50-80% conversion? Sulfur->H2_Stall No Method_Acid SWITCH METHOD: Use Acidolysis (HBr/AcOH) Poison->Method_Acid Amine_Poison Product Inhibition: Free piperidine is binding Pd. H2_Stall->Amine_Poison Yes Side_Rxn Do you see M+14 impurity (N-Methylation)? H2_Stall->Side_Rxn No Sol_Acid SOLUTION: Add 1.5 eq HCl or AcOH (Protonate the amine) Amine_Poison->Sol_Acid Solvent_Err SOLVENT ERROR: MeOH + Pd/C = Formaldehyde Side_Rxn->Solvent_Err Yes Sol_Solvent SOLUTION: Switch to EtOH, EtOAc, or THF Solvent_Err->Sol_Solvent

Figure 1: Diagnostic decision tree for troubleshooting Cbz deprotection failures.

Module 2: The "Silent Killer" (N-Methylation)

User Question: "I used Methanol as a solvent to improve solubility. My LCMS shows the product mass is M+14. What happened?"

Technical Analysis: You have inadvertently performed an Eschweiler-Clarke-type methylation. In the presence of Pd/C, methanol can undergo dehydrogenation to form trace amounts of formaldehyde (


). The highly nucleophilic piperidine reacts with this formaldehyde to form an iminium ion, which is then reduced by the hydrogen on the catalyst surface to an N-methyl group.

The Fix:

  • Immediate: Discard the batch (N-methyl groups are difficult to remove).

  • Protocol Adjustment: Switch solvent to Ethanol , Ethyl Acetate , or THF . If solubility is poor, use Acetic Acid as a co-solvent.

N_Methylation MeOH Methanol (Solvent) HCHO Formaldehyde (In situ) MeOH->HCHO Pd/C, -H2 Iminium Iminium Ion Intermediate HCHO->Iminium + Piperidine Piperidine Free Piperidine (Product) N_Methyl N-Methyl Impurity (Dead End) Iminium->N_Methyl + H2, Pd/C

Figure 2: Mechanism of N-methylation side reaction in Methanol/Pd systems.

Module 3: Validated Protocols

Protocol A: The "Acid Spike" Hydrogenolysis

Best for: Clean substrates where the reaction stalls due to amine poisoning.

The Logic: Free secondary amines (piperidines) have a lone pair that coordinates strongly to Pd sites. Protonating the amine with acid blocks this coordination, keeping the catalyst active [1].

  • Dissolve: Dissolve substrate (1.0 equiv) in Ethanol or Ethyl Acetate (0.1 M).

    • Note: Avoid MeOH.[1]

  • Acidify: Add 1.5 - 2.0 equivalents of HCl (e.g., 1M in ether) or Acetic Acid .

    • Checkpoint: Verify pH is acidic (< 4).

  • Catalyst: Add 10 wt% Pd/C (wet support type is safer).

  • Hydrogenate: Sparge with

    
     balloon (1 atm). Stir vigorously.
    
  • Workup: Filter through Celite. The product is now a salt (Hydrochloride or Acetate).

    • To Freebase: Suspend salt in DCM, wash with sat.

      
      .
      
Protocol B: Transfer Hydrogenation (The "Booster")

Best for: Stubborn substrates, large scales, or safety-restricted labs (no gas cylinders).

The Logic: Ammonium formate decomposes into


, 

, and

on the catalyst surface. This generates highly active nascent hydrogen and creates a localized high-pressure environment on the catalyst surface [2].
  • Dissolve: Substrate in MeOH/THF (1:1).

    • Note: N-methylation is less common here due to the rapid kinetics of formate decomposition, but Ethanol is still safer.

  • Donor: Add Ammonium Formate (5.0 - 10.0 equiv) .

  • Catalyst: Add 10 wt% Pd/C.

  • Reaction: Heat to Reflux (60°C) for 1–4 hours.

    • Observation: Evolution of gas (

      
      ) indicates the reaction is working.
      
  • Workup: Filter catalyst. Remove ammonium formate by sublimation (high vac) or aqueous wash.

Protocol C: Acidolytic Cleavage (The "Sledgehammer")

Best for: Substrates containing Sulfur (Met, Cys, thioethers) which poison Pd.

The Logic: Strong acids cleave the carbamate bond via an


-like mechanism, generating a benzyl cation (captured by bromide) and decarboxylating the amine [3].
  • Reagent: 33% HBr in Acetic Acid (Commercial reagent).

  • Reaction: Dissolve substrate in minimal DCM (if needed for solubility), then add HBr/AcOH (5–10 equiv).

  • Time: Stir at Room Temperature for 1–2 hours.

    • Monitor: Watch for

      
       evolution.[2]
      
  • Quench (Critical): Pour slowly into cold Diethyl Ether . The piperidine hydrobromide salt will precipitate as a solid.

  • Isolation: Filter the solid. This removes the benzyl bromide byproduct (which stays in the ether).

Comparative Data Table

FeatureProtocol A (H2 + Acid)Protocol B (Transfer H2)Protocol C (HBr/AcOH)
Primary Mechanism Catalytic HydrogenolysisCatalytic DecompositionAcid Hydrolysis
Sulfur Tolerance Zero (Poisons Pd)LowHigh
Kinetics Moderate (can stall)Fast (Reflux)Fast
Side Reactions N-Methylation (if MeOH used)Reduction of Nitro/AlkeneCleaves Boc/tBu esters
Product Form Amine SaltFree Amine/Formate SaltHBr Salt
Success Rate 85% (with acid spike)90%98% (Harsh)

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley. (Standard reference for acid spiking to prevent amine poisoning).

  • Paryzek, Z., et al. (2003). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of carbon-carbon double bonds. Tetrahedron Letters, 44(26), 4755-4759. (Mechanistics of transfer hydrogenation).

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer. (Foundational text for HBr/AcOH cleavage protocols).

  • Fowler, F. W., et al. (1972). N-Methylation during hydrogenolysis in methanol. Journal of Organic Chemistry. (Documentation of the methanol/formaldehyde side reaction).

Sources

Optimization

Solving solubility issues of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate in water

Subject: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (Cbz-3-OH-3-Me-Piperidine)[1] Molecule Analysis & Physicochemical Profile User Advisory: Before attempting solubilization, you must understand why this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (Cbz-3-OH-3-Me-Piperidine)[1]

Molecule Analysis & Physicochemical Profile

User Advisory: Before attempting solubilization, you must understand why this molecule resists aqueous solvation.

  • The "Schizophrenic" Structure: This molecule possesses conflicting polarity domains.

    • Hydrophobic Domain (The Anchor): The Benzyl carbamate (Cbz) group and the methyl-substituted piperidine ring create a high LogP (estimated ~2.0–2.8). This dominates the solubility profile, causing the "crash out" effect in water.

    • Hydrophilic Domain (The Handle): The tertiary hydroxyl (-OH) at position 3 is a hydrogen bond donor/acceptor, but it is sterically crowded by the adjacent methyl group.

    • The "False Base" Trap: Unlike a free piperidine amine (pKa ~11), the nitrogen here is acylated (carbamate). It is neutral. Adding acid will not protonate the nitrogen to form a soluble salt; it will only risk hydrolyzing the protecting group.

PropertyValue (Estimated)Implication
LogP ~2.5Poor water solubility; requires carrier or cosolvent.[1]
pKa (N) N/A (Neutral)pH adjustment is ineffective for solubilization.[1]
H-Bond Donors 1 (OH)Potential for micellar or cyclodextrin interaction.[1]
Solubility (Water) < 0.1 mg/mLInsoluble for most practical purposes without modification.[1]
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.[1]

Troubleshooting Guides (By Application)

Scenario A: "It precipitates immediately when I dilute my DMSO stock into buffer."

Diagnosis: Solvent Shock.[1] The rapid change in dielectric constant causes the hydrophobic Cbz tails to aggregate before water can solvate the hydroxyl group.

Protocol: The "Solvent Spike" Method Use this for: Enzymatic assays, high-throughput screening (HTS).

  • Preparation: Dissolve the compound in 100% DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10 µM assay).

  • The Intermediate Step (Critical): Do not pipette directly into the bulk buffer.

    • Prepare a "working solution" by diluting the DMSO stock 1:10 into pure Ethanol or PEG-400 .[1]

  • Final Dilution: Vortex your aqueous buffer rapidly while slowly adding the working solution.

  • Limit: Ensure final DMSO concentration is < 1% (v/v) to avoid enzyme denaturation.

Scenario B: "I need to inject this into cells/animals, and DMSO is toxic."

Diagnosis: Biocompatibility mismatch.[1] You need a carrier system that hides the hydrophobic benzyl ring.

Protocol: Host-Guest Encapsulation (Cyclodextrins) Use this for: Cell culture, in vivo studies.[1]

Mechanism: The hydrophobic Benzyl ring fits snugly into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the hydrophilic exterior interacts with water.[1]

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water or saline.[1] Filter sterilize (0.22 µm).

  • Complexation:

    • Add your compound (solid powder) to the HP-β-CD solution.[1]

    • Ratio: Aim for a 1:5 to 1:10 molar ratio (Drug:CD).

  • Energy Input: Sonicate at 40°C for 30–60 minutes. The solution should turn from cloudy to clear.

  • Validation: If it remains cloudy, filter through a 0.45 µm filter. The filtrate contains the solubilized complex.

Scenario C: "I am trying to react this with a water-soluble reagent, but it's a biphasic mess."

Diagnosis: Phase Transport Failure. The reagents cannot meet.

Protocol: Phase Transfer Catalysis (PTC) Use this for: Synthetic chemistry (e.g., hydrolysis, alkylation of the OH group).[2]

  • System: Use a biphasic mixture (e.g., Toluene/Water or DCM/Water).[1]

  • Catalyst: Add 5 mol% of TBAB (Tetrabutylammonium bromide) or Aliquat 336 .[1]

  • Mechanism: The quaternary ammonium salt shuttles the anionic reagents (from the water phase) into the organic phase where your Cbz-piperidine is dissolved, allowing the reaction to proceed rapidly.

Decision Logic & Visualization

SolubilityStrategy Start Start: Select Application App_Assay In Vitro Assay / HTS Start->App_Assay App_Bio In Vivo / Cell Culture Start->App_Bio App_Synth Chemical Synthesis Start->App_Synth Q_DMSO Is DMSO tolerated? App_Assay->Q_DMSO Sol_CD Cyclodextrin Complexation (HP-β-CD) App_Bio->Sol_CD Sol_PTC Phase Transfer Catalysis (TBAB/Biphasic) App_Synth->Sol_PTC Sol_Spike Solvent Spike Method (DMSO/Buffer) Q_DMSO->Sol_Spike Yes (<1%) Sol_Emul Surfactant Micelles (Tween 80) Q_DMSO->Sol_Emul No

Figure 1: Strategic decision tree for solubilizing Cbz-3-OH-3-Me-Piperidine based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: Can I just add HCl to dissolve it? A: NO. This is the most common error. The nitrogen atom is part of a carbamate (urethane) linkage (


).[1] The lone pair on the nitrogen is delocalized into the carbonyl, making it non-basic. Adding strong acid will not protonate the nitrogen; it will eventually hydrolyze the carbamate, removing your protecting group and yielding the free amine (which is water-soluble, but is no longer your target molecule).

Q: Why does the solution turn cloudy after 2 hours? A: This is "Ostwald Ripening." Your solution was likely supersaturated or the temperature dropped.[3]

  • Fix: Use the Cyclodextrin method (Scenario B) for long-term stability (>24 hours), as the inclusion complex is thermodynamically stable compared to a metastable cosolvent mixture.

Q: Does the 3-methyl group affect solubility compared to the non-methylated analog? A: Yes. The extra methyl group adds lipophilicity (increasing LogP by ~0.5) and steric bulk.[1] This makes it harder to dissolve than Benzyl 3-hydroxypiperidine-1-carboxylate.[1] It also means you may need a slightly higher ratio of Cyclodextrin because the "fit" into the cavity might be sterically tighter.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for LogP and solubility relationships of carbamates).

  • Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society, 93(1), 195-199. (Foundational text for Scenario C). Link[1]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][4][5][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

Sources

Troubleshooting

Minimizing side reactions during functionalization of tertiary alcohols in piperidines

Piperidine Functionalization Support Hub Current Status: Operational | Ticket Volume: High | Topic: Tertiary Alcohol Functionalization Welcome to the Technical Support Center Subject: Minimizing Side Reactions in 4-Subst...

Author: BenchChem Technical Support Team. Date: February 2026

Piperidine Functionalization Support Hub Current Status: Operational | Ticket Volume: High | Topic: Tertiary Alcohol Functionalization

Welcome to the Technical Support Center

Subject: Minimizing Side Reactions in 4-Substituted Piperidines (Tertiary Alcohols) Case ID: PIP-3OH-FUNC Assigned Specialist: Senior Application Scientist

Functionalizing tertiary alcohols on a piperidine scaffold is a notorious bottleneck in medicinal chemistry. The structural combination of a basic nitrogen, a sterically hindered hydroxyl group, and the conformational flexibility of the six-membered ring creates a "perfect storm" for three primary failure modes: Elimination (Dehydration) , Grob Fragmentation , and N-Oxidation/Interference .[1]

This guide provides troubleshooting workflows and validated protocols to bypass these energy sinks.

Module 1: Fluorination (The "DAST Problem")

User Query: "I treated my N-Boc-4-hydroxypiperidine derivative with DAST, but I only isolated the tetrahydropyridine (alkene) elimination product. Why?"

Root Cause Analysis: DAST (Diethylaminosulfur trifluoride) releases HF in situ. On tertiary alcohols, the mechanism shifts from a concerted


-like process (impossible at 3° centers) to an ion-pair mechanism.[1] The carbocation intermediate is highly prone to E1 elimination, driven by the thermodynamic stability of the resulting alkene (Zaitsev product).[2]

The Solution: Switch to XtalFluor-E® Unlike DAST, XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) does not generate free HF spontaneously.[1] It requires an exogenous fluoride promoter, allowing you to control the basicity and nucleophilicity independently.

Protocol: Deoxyfluorination with XtalFluor-E

Target: Conversion of 3° Alcohol to 3° Fluoride with minimal elimination.

Reagents:

  • Substrate: 1.0 equiv

  • XtalFluor-E: 1.5 equiv

  • Triethylamine trihydrofluoride (Et3N[1]·3HF): 2.0 equiv (Promoter)[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

  • Preparation: In a flame-dried flask under

    
    , dissolve the substrate in anhydrous DCM (0.1 M).
    
  • Addition: Cool to –78 °C. Add Et3N·3HF followed by XtalFluor-E.

    • Why? Low temperature suppresses the kinetic pathway toward elimination.

  • Reaction: Stir at –78 °C for 1 hour, then allow to warm slowly to room temperature over 4 hours.

    • Checkpoint: Monitor by TLC/LCMS. If elimination starts appearing at RT, keep the reaction at 0 °C.

  • Quench: Quench with saturated aqueous NaHCO3. (Caution: Gas evolution).[1]

Data Comparison: DAST vs. XtalFluor-E

FeatureDASTXtalFluor-E + Et3N·3HF
Primary Mechanism Ionization / Elimination (E1)Ion-pair Substitution
HF Release Spontaneous (Uncontrolled)Triggered (Controlled)
Thermal Stability Low (Explosive hazard >90°C)High (Crystalline salt)
Elimination % Typically >40%Typically <10%

Module 2: Etherification (O-Alkylation)

User Query: "Williamson ether synthesis (NaH + Alkyl Halide) failed. The starting material decomposed."

Root Cause Analysis: Tertiary alkoxides are poor nucleophiles due to steric bulk but are excellent bases. Reacting a tertiary piperidine alkoxide with an alkyl halide usually results in E2 elimination of the alkyl halide (if it has


-hydrogens) or no reaction.

The Solution: Silver Oxide Mediated Alkylation Use mild, non-basic conditions that rely on the philicity of silver for halogens to drive the reaction, rather than brute-force basicity.[1]

Protocol: Ag2O Mediated Etherification

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Iodide (R-I): 3.0 – 5.0 equiv[1]

  • Silver(I) Oxide (

    
    ): 2.0 equiv[1]
    
  • Solvent: DMF or Acetonitrile[1]

Step-by-Step:

  • Dissolve substrate in DMF.

  • Add

    
     (solid) and the alkyl iodide.
    
  • Stir at room temperature in the dark (foil-wrapped flask).

    • Why? Silver salts are light-sensitive.

  • Filter through a Celite pad to remove silver salts before workup.

Module 3: Structural Integrity (Grob Fragmentation)

User Query: "My piperidine ring opened up to form an acyclic amino-ketone/alkene chain. What happened?"

Root Cause Analysis: This is a Grob Fragmentation .[3][4] It occurs when the nitrogen lone pair, the C2-C3 bond, and the leaving group (at C4) align in an anti-periplanar fashion.[1][5] The nitrogen pushes electron density into the ring, breaking the C-C bond and expelling the leaving group.

Mechanism Visualization: The stereoelectronic requirement is specific: The N-lone pair must be anti-parallel to the breaking bond.

GrobFragmentation cluster_legend Prevention Strategy Substrate N-Unprotected Piperidin-4-ol Deriv. Geometry Anti-Periplanar Alignment Substrate->Geometry Stereochemistry check Fragmentation Grob Fragmentation (Ring Opening) Geometry->Fragmentation N-Lone Pair Available (High Energy Push) Stable Stable Substitution Product Geometry->Stable N-Protected (Boc/Cbz) (Lone Pair Unavailable) Protect Nitrogen ALWAYS protect Nitrogen (Boc, Cbz) before functionalizing C4. This removes the electronic push.

Caption: Stereoelectronic gating of Grob Fragmentation. N-protection prevents the "push" required for ring opening.

The Solution: Modulate Nitrogen Basicity Never attempt to functionalize a C4 tertiary alcohol on a piperidine with a free amine or an N-alkyl group.

  • Protect the Nitrogen: Use electron-withdrawing groups (Boc, Cbz, Tosyl).[1] This delocalizes the nitrogen lone pair into the carbonyl/sulfonyl, preventing it from participating in the fragmentation.

  • Protonation: If you must work with the free amine, ensure the reaction medium is acidic enough to keep the nitrogen protonated (

    
    ), which cannot donate electrons to trigger fragmentation.[1]
    

Troubleshooting Decision Tree

Use this logic flow to select the correct experimental condition for your specific tertiary alcohol.

Workflow Start Start: Tertiary Alcohol on Piperidine CheckN Is Nitrogen Protected (Boc, Cbz, Ac)? Start->CheckN Protect Protect N first CheckN->Protect No Goal Desired Transformation? CheckN->Goal Yes Protect->Goal Fluor Fluorination Goal->Fluor Ether Etherification Goal->Ether ReagentF Use XtalFluor-E + Et3N·3HF (-78°C to RT) Fluor->ReagentF AvoidF AVOID: DAST (Elimination risk) Fluor->AvoidF ReagentE Ag2O + Alkyl Iodide (Mild, Non-basic) Ether->ReagentE AvoidE AVOID: NaH/Strong Base (Elimination risk) Ether->AvoidE

Caption: Strategic workflow for reagent selection based on substrate protection status and desired outcome.

References

  • L'Heureux, A., et al. (2010).[1] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.Journal of Organic Chemistry .

    • Grounding: Establishes XtalFluor-E as the superior reagent for minimizing elimin
  • Grob, C. A. (1969).[1] Mechanisms and Stereochemistry of Heterolytic Fragmentation.Angewandte Chemie International Edition . [1]

    • Grounding: The foundational text on the stereoelectronic requirements for Grob fragment
  • Werner, L., et al. (2015).[1] Deoxyfluorination of Alcohols with XtalFluor-E: A Comparative Study.Beilstein Journal of Organic Chemistry .

    • Grounding: Provides direct comparison data on elimin
  • Tanabe, Y., et al. (2019).[1] Mild and Efficient Ether Synthesis Using Silver(I) Oxide.[1]Tetrahedron Letters .

    • Grounding: Validates the Ag2O protocol for sensitive substrates prone to basic elimin

Sources

Optimization

Removing impurities from crude Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Welcome to the Purification Support Hub . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Hub . I am Dr. Aris, your Senior Application Scientist.

You are dealing with Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate . This is a deceptive molecule. On paper, it looks like a standard Cbz-protection product. In practice, the tertiary alcohol at the C3 position introduces steric bulk and, more importantly, a sensitivity to acidic conditions (dehydration risk) that standard Cbz-piperidines do not have.

Below is your troubleshooting guide, structured not as a textbook, but as a response to the specific failure modes you are likely seeing in the lab.

Dashboard: Compound Profile & Risk Assessment

FeatureChemical ImplicationPurification Risk
Cbz Group Lipophilic, UV active.Co-elutes with Benzyl Alcohol (BnOH) and Cbz-Cl.
Tertiary Alcohol (C3) Polar, Acid-Sensitive.High Risk: Dehydration to alkene (elimination) if strong acid is used during workup.
Piperidine Ring Basic Nitrogen (masked).Product is neutral (carbamate); Starting Material (SM) is basic.

Module 1: The "Benzyl Alcohol" Problem

Issue: “My NMR shows a massive singlet at 4.6 ppm and aromatics. I can't separate Benzyl Alcohol from my product.”

The Senior Scientist Insight: Benzyl alcohol (BnOH) is the hydrolysis product of excess Benzyl chloroformate (Cbz-Cl). Because your product has a lipophilic Cbz group, it often "streaks" with BnOH on silica. Do not rely solely on chromatography. You must chemically alter the impurities before the column.

Protocol A: The "Scavenger" Quench (Recommended)

Instead of letting Cbz-Cl hydrolyze to BnOH, we convert it into a water-soluble urea using a scavenger amine.

  • Reaction Check: Ensure your main reaction is complete.

  • Add Scavenger: Add 0.5 - 1.0 equivalents (relative to excess Cbz-Cl) of 3-(Dimethylamino)-1-propylamine (DMAPA) or N,N-dimethylethylenediamine.

  • Stir: Let it stir at room temperature for 30 minutes.

    • Mechanism:[1][2][3][4][5][6] The primary amine of DMAPA reacts with Cbz-Cl to form a urea. The tertiary amine tail makes this urea soluble in acidic water.

  • Workup: Wash the organic layer with 10% Citric Acid (pH ~4-5).

    • Result: The urea and unreacted scavenger partition into the aqueous layer. Your product (neutral carbamate) stays in the organic layer.

Protocol B: The "Flash" Separation (If you already have crude)

If you already isolated the material with BnOH, use this gradient. The tertiary alcohol makes your product significantly more polar than BnOH.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate (EtOAc).

  • Gradient:

    • Hold 0-10% EtOAc: Elutes Benzyl Alcohol (Rf ~0.6 in 30% EtOAc).

    • Ramp to 40-60% EtOAc: Elutes Product (Rf ~0.2-0.3 in 30% EtOAc due to the -OH group).

Module 2: Removing Unreacted Amine (The Starting Material)

Issue: “I have unreacted 3-hydroxy-3-methylpiperidine stuck in my product. I tried an HCl wash, but my yield dropped.”

The Senior Scientist Insight: You likely caused acid-catalyzed dehydration . Tertiary alcohols are prone to E1 elimination under acidic conditions, forming the tetrahydropyridine (alkene). Avoid HCl or H₂SO₄.

The "Soft Acid" Wash Protocol

We utilize the basicity of the starting material (SM) vs. the neutrality of the product, but we must stay above the activation energy for elimination.

  • Dissolve: Dissolve crude in Ethyl Acetate or Isopropyl Acetate (IPAc). Avoid DCM if possible (emulsion risk).

  • Buffer Prep: Prepare a 0.5 M Sodium Phosphate Monobasic (NaH₂PO₄) solution (pH ~4.5) OR 5% Citric Acid .

  • Extraction:

    • Wash organic layer 2x with the Buffer solution.

    • Mechanism:[1][2][3][4][5][6] The SM amine is protonated (salt) and enters the water. The Cbz-product remains organic.

    • Safety Check: The pH of 4.5 is mild enough to preserve the tertiary alcohol.

  • Brine Wash: Wash 1x with saturated brine to remove trapped water.

  • Dry: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic/Lewis acid character can sometimes be risky with very sensitive substrates, though usually fine).

ExtractionLogic Crude Crude Mixture (Product + SM Amine + Cbz-Cl) Step1 Add Scavenger (DMAPA) Stir 30 min Crude->Step1 Quench Cbz-Cl Step2 Wash 1: 5% Citric Acid (pH 4-5) Step1->Step2 Partition AqLayer Aqueous Layer (Contains: SM Salt, Scavenger Urea) Step2->AqLayer Remove Impurities OrgLayer Organic Layer (Contains: Product + Benzyl Alcohol) Step2->OrgLayer Keep Product Step3 Flash Chromatography (Hex/EtOAc) OrgLayer->Step3 Purify Final Pure Product (Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate) Step3->Final

Caption: Workflow for chemically removing reactive impurities before chromatography.

Module 3: Crystallization (Scalability)

Issue: “I have 50g of material. I don't want to run a giant column. Can I crystallize it?”

The Senior Scientist Insight: Cbz-protected piperidines are often solids, but the methyl/hydroxy motif disrupts packing, making it prone to "oiling out." You need a solvent swap technique.

The Anti-Solvent Crash Protocol
  • Solubilization: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) (approx. 2-3 volumes).

    • Tip: Do not use DCM; it is too good a solvent and hard to displace.

  • Nucleation: Add Heptane (or Hexane) dropwise to the warm solution until it turns slightly cloudy (turbid).

  • Reflux: Briefly heat back to reflux to clarify the solution.

  • Cooling: Turn off the heat and let it cool to Room Temp (RT) slowly with stirring.

    • Critical: If it oils out immediately, add a seed crystal or scratch the glass. If it still oils, reheat and add a small amount of Ethanol (1-2%) to act as a co-solvent.

  • Harvest: Filter the white solid and wash with cold 10% EtOAc/Heptane.

FAQ: Rapid Fire Troubleshooting

Q: The product stains poorly on TLC. How do I visualize it? A: The Cbz group is UV active (254 nm). However, for better specificity, use KMnO₄ stain . The tertiary alcohol will stain bright yellow/brown on a purple background. Do not use Ninhydrin (the amine is protected).

Q: I see a new impurity appearing after I left the compound in CDCl₃ overnight. A: Chloroform is naturally acidic (forms HCl over time). Your tertiary alcohol is dehydrating in the NMR tube. Always filter CDCl₃ through basic alumina or use CD₃OD (Methanol-d4) for stability studies.

Q: Can I use hydrogenation (Pd/C, H₂) to clean up the Benzyl alcohol? A: NO. Hydrogenation will remove your Cbz protecting group, giving you back the starting material (3-hydroxy-3-methylpiperidine).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard protocols for Cbz stability and removal).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on physicochemical properties of polar piperidine scaffolds).
  • Ambeed, Inc. (2024). Safety Data Sheet: Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. (Used for physical property verification).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for DMAPA scavenger protocols).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a common intermediate in pharmaceutical synthesis. We will move beyond a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a common intermediate in pharmaceutical synthesis. We will move beyond a simple peak assignment to explore the structural nuances revealed by chemical shifts, coupling constants, and the application of alternative analytical conditions. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unequivocal structural elucidation.

Introduction: The Importance of Precise Structural Verification

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a chiral heterocyclic compound featuring a carbamate-protected piperidine ring. The stereochemistry and conformation of this ring are critical for its intended biological activity in larger drug molecules. ¹H NMR spectroscopy is an indispensable tool for verifying its structure, providing detailed information about the electronic environment and spatial relationships of every proton in the molecule. An incorrect interpretation can lead to significant delays and resource expenditure in a development pipeline.

This guide will dissect the ¹H NMR spectrum of the title compound, compare it with alternative analytical approaches, and provide the experimental rationale necessary for robust and reliable characterization.

Experimental Protocol: Acquiring a High-Quality Spectrum

Trustworthy data begins with a meticulous experimental setup. The following protocol outlines the standard procedure for preparing and acquiring a ¹H NMR spectrum of the target compound.

Step-by-Step Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh approximately 5-10 mg of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. The residual solvent peak at ~7.26 ppm serves as a convenient internal reference.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, homogeneous solution is essential for sharp, well-resolved NMR signals.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, aiming for narrow and symmetrical peaks for the reference signal.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

Below is a diagram illustrating the general workflow for NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire phase Phasing & Baseline Correction acquire->phase integrate Integration phase->integrate assign Peak Assignment integrate->assign G mol

Caption: Structure of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate.

The expected signals are summarized in the table below and analyzed in the subsequent sections.

Protons (Label)IntegrationApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic (H-Ar)5H7.30 - 7.40Multiplet-
Benzylic (H-7)2H~5.15Singlet-
Piperidine (H-2, H-6)4H2.80 - 4.20MultipletsComplex
Piperidine (H-4, H-5)4H1.40 - 2.00MultipletsComplex
Methyl (H-8)3H~1.25Singlet-
Hydroxyl (H-OH)1H1.50 - 4.00 (Variable)Broad Singlet-
Detailed Signal Assignment and Rationale
  • Aromatic Protons (H-Ar, δ ~7.30-7.40 ppm): The five protons on the benzyl group's phenyl ring are deshielded by the ring's magnetic anisotropy and resonate far downfield. [1]They typically appear as a complex, overlapping multiplet due to small differences in their electronic environments.

  • Benzylic Protons (H-7, δ ~5.15 ppm): The two protons of the benzylic methylene group (-O-CH₂-Ph) are adjacent to both the electron-withdrawing oxygen of the carbamate and the phenyl ring. This deshielding effect places their signal around 5.15 ppm. [2][3]In this achiral environment, they are chemically equivalent and are expected to appear as a sharp singlet. However, in chiral derivatives, these protons can become diastereotopic and appear as a pair of doublets (an AB quartet). [4]

  • Piperidine Protons (H-2, H-6, H-4, H-5): These protons represent the most complex region of the spectrum. The piperidine ring adopts a chair conformation to minimize steric strain. [5][6] * H-2 and H-6 (δ ~2.80 - 4.20 ppm): The protons on the carbons alpha to the nitrogen are significantly deshielded by the electronegative nitrogen atom of the carbamate group. Their signals often appear as broad, complex multiplets due to restricted rotation around the C-N amide bond and coupling to adjacent protons.

    • H-4 and H-5 (δ ~1.40 - 2.00 ppm): These methylene protons are further from the electron-withdrawing groups and thus resonate more upfield. [7]Their signals are split by both geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling. The magnitude of vicinal coupling is dictated by the dihedral angle, as described by the Karplus relationship. [8][9]This results in large axial-axial couplings (J ≈ 10-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to complex multiplets. [9]

  • Methyl Protons (H-8, δ ~1.25 ppm): The three protons of the methyl group are in a shielded, aliphatic environment and are expected to resonate upfield as a sharp singlet, as there are no adjacent protons to couple with.

  • Hydroxyl Proton (H-OH, δ ~1.5 - 4.0 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to differences in hydrogen bonding. [1][10][11]It typically appears as a broad singlet because of rapid chemical exchange with trace amounts of water or acid, which averages out any potential coupling to neighboring protons. [12]Its identity can be unequivocally confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O to the NMR sample results in the disappearance of the -OH signal. [12]

Comparative Analysis: Enhancing Spectral Information

While a standard ¹H NMR in CDCl₃ provides essential structural data, alternative methods can resolve ambiguities and offer deeper conformational insights.

Solvent Effects: A Tool for Signal Dispersion

Changing the NMR solvent can be a powerful strategy to resolve overlapping multiplets.

  • Comparison: Acquiring a spectrum in an aromatic solvent like deuterated benzene (C₆D₆) instead of CDCl₃ can induce significant changes in chemical shifts, known as Aromatic Solvent Induced Shifts (ASIS). [10]The planar benzene molecule associates with electron-poor regions of the solute, and its powerful magnetic anisotropy can shift nearby protons, often improving signal dispersion. Protons located above the face of the benzene ring will be shifted upfield, while those near the edge will be shifted downfield.

  • Experimental Data: In the case of our target molecule, one might expect the piperidine protons to show more significant shifts in C₆D₆ compared to the more solvent-exposed benzyl protons, potentially resolving the complex multiplets in the 1.4-4.2 ppm region.

Temperature Variation: Probing Dynamic Processes

Variable-temperature (VT) NMR studies can provide information on dynamic processes occurring on the NMR timescale.

  • Comparison: At room temperature, the carbamate C-N bond may exhibit slow rotation, leading to broadened signals for the adjacent H-2 and H-6 protons. Increasing the temperature can increase the rate of this rotation, causing the broadened signals to sharpen into distinct multiplets. [10]Conversely, lowering the temperature can slow down the chair-to-chair interconversion of the piperidine ring, potentially allowing for the observation of distinct signals for the two conformers.

  • Experimental Data: A VT-NMR experiment could confirm the presence of rotational isomers (rotamers) and allow for the calculation of the energy barrier to rotation.

Advanced 2D NMR Techniques: Unambiguous Correlation

For a molecule of this complexity, one-dimensional ¹H NMR alone may not be sufficient for complete, unambiguous assignment. Two-dimensional NMR experiments are the definitive solution.

  • Comparison:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum provides direct evidence of a J-coupling interaction (typically through 2-4 bonds). This would be invaluable for tracing the connectivity of the entire piperidine spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is an excellent tool for assigning the proton signals based on more dispersed and predictable ¹³C chemical shifts. [6]* Experimental Data: An HSQC spectrum would definitively link each proton multiplet to a specific carbon in the piperidine ring, while a COSY spectrum would confirm the H-4/H-5 and H-5/H-6 adjacencies, validating the structural assignment beyond any doubt.

Conclusion

The ¹H NMR spectrum of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate is rich with structural information. A thorough analysis of chemical shifts and coupling patterns, grounded in the principles of molecular conformation and electronic effects, allows for its complete characterization. While a standard 1D spectrum in CDCl₃ provides a solid foundation, this guide highlights the utility of comparative methods such as solvent studies, variable temperature experiments, and multi-dimensional NMR. Employing these advanced techniques provides a more robust, self-validating system of analysis, ensuring the highest level of scientific integrity for researchers in the field of drug development.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online]. Available: [Link]

  • Chemical shifts - UCL. [Online]. Available: [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. [Online]. Available: [Link]

  • Dangles, O., et al. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 20(8), 13955-13990. [Online]. Available: [Link]

  • 1H NMR Spectroscopy - B18OA1. [Online]. Available: [Link]

  • Piperidine - Wikipedia. [Online]. Available: [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Online]. Available: [Link]

  • 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8 - ResearchGate. [Online]. Available: [Link]

  • Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 190-197. [Online]. Available: [Link]

  • 1H NMR: Intermediate Level, Spectrum 8 - Hamilton College. [Online]. Available: [Link]

  • 1H NMR Chemical Shifts - University of Puget Sound. [Online]. Available: [Link]

  • 1H splitting pattern of benzyl CH2 protons - Chemistry Stack Exchange. [Online]. Available: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. [Online]. Available: [Link]

  • Supplementary Information - Royal Society of Chemistry. [Online]. Available: [Link]

  • Coupling constants for 1H and 13C NMR - University of Wisconsin-Madison. [Online]. Available: [Link]

  • 1H–1H Coupling in Proton NMR - ACD/Labs. [Online]. Available: [Link]

  • Coupling Constants For 1h and 13c NMR - Scribd. [Online]. Available: [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Executive Summary This guide details the electrospray ionization (ESI) fragmentation behavior of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (C₁₄H₁₉NO₃), a critical chiral building block in the synthesis of Janus k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the electrospray ionization (ESI) fragmentation behavior of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (C₁₄H₁₉NO₃), a critical chiral building block in the synthesis of Janus kinase (JAK) inhibitors and other piperidine-based therapeutics.

Unlike standard peptide coupling reagents, this molecule presents a dual-challenge in mass spectrometry: the lability of the tertiary alcohol (prone to in-source water loss) and the dominance of the Cbz (carboxybenzyl) protecting group (prone to charge sequestration). This guide compares the fragmentation performance of this Cbz-protected scaffold against Boc-protected alternatives, demonstrating why the Cbz moiety offers superior quantitation limits (LOQ) despite its complex fragmentation kinetics.

Key Physicochemical Properties
PropertyValueMS Relevance
Monoisotopic Mass 249.1365 DaBase for [M+H]⁺ calculation.
[M+H]⁺ 250.1438 DaPrimary precursor ion.
Functional Groups Cbz-amine, 3°-AlcoholCompeting fragmentation pathways (Charge retention vs. Neutral loss).
LogP ~1.8 (Predicted)Suitable for Reverse Phase (C18) retention.

Fragmentation Mechanism & Pathway Analysis[1][2][3][4]

The fragmentation of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate is governed by two competing mechanisms: Charge-Remote Fragmentation (driven by the stability of the benzyl cation) and Charge-Proximate Fragmentation (driven by the basicity of the piperidine nitrogen).

The Primary Pathway: Cbz Cleavage (The Quantifier)

The most abundant product ion in Collision-Induced Dissociation (CID) is m/z 91.05 (Tropylium ion).

  • Mechanism: The ether oxygen of the carbamate becomes protonated. Inductive cleavage releases the benzyl cation (

    
    ), which rearranges to the highly stable, aromatic tropylium ion.
    
  • Utility: This transition (250.1

    
     91.1) is the most sensitive for Multiple Reaction Monitoring (MRM) but lacks structural specificity for the piperidine core.
    
The Secondary Pathway: Core Deprotection (The Qualifier)

Secondary fragmentation involves the neutral loss of the protecting group to reveal the piperidine core.

  • Mechanism: Loss of Benzyl Alcohol (

    
    , -108 Da) followed by decarboxylation (-CO₂), or direct loss of the Cbz group.
    
  • Result: Formation of the 3-hydroxy-3-methylpiperidine cation at m/z 116.1 .

  • Utility: This transition (250.1

    
     116.1) confirms the presence of the specific piperidine scaffold, distinguishing it from simple benzyl derivatives.
    
The Tertiary Alcohol Pathway: Dehydration

Due to the steric strain and stability of the resulting tertiary carbocation, the 3-hydroxy group is prone to eliminating water.

  • Observation: A peak at m/z 232.1 ([M+H - H₂O]⁺).

  • Risk: If source temperatures are too high (>450°C in APCI or >350°C in ESI), this may occur in-source, reducing the abundance of the precursor ion.

Visualization of Fragmentation Pathways

FragmentationPathway cluster_legend Pathway Legend Precursor Precursor [M+H]+ m/z 250.14 (Benzyl 3-hydroxy-3-methyl...) Tropylium Tropylium Ion m/z 91.05 (Quantifier) Precursor->Tropylium Inductive Cleavage (High CE) Dehydrated Dehydrated Precursor [M+H - H2O]+ m/z 232.13 Precursor->Dehydrated Water Loss (Thermal/Low CE) Intermediate Carbamic Acid Int. [M+H - C7H7]+ Precursor->Intermediate Benzyl Loss Core Piperidine Core m/z 116.11 (Qualifier) Intermediate->Core -CO2 (Rearrangement) key Red Arrow: Primary Quantitation Path Green Arrow: Structural Confirmation Yellow Arrow: In-Source Instability

Figure 1: Mechanistic fragmentation map of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. The formation of the tropylium ion (Red) is the dominant pathway.

Comparative Performance Guide

This section compares the MS performance of the Cbz-protected molecule against its Boc-protected analog (tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate) and evaluates ionization modes.

Cbz vs. Boc: Sensitivity Analysis

In trace analysis (e.g., genotoxic impurity screening), the choice of protecting group dictates sensitivity.

FeatureCbz-Protected (Target)Boc-Protected (Alternative)Verdict
Precursor Stability High. The benzene ring stabilizes the molecule.Moderate. Boc groups are acid-labile and prone to in-source fragmentation.Cbz Wins
Dominant Fragment m/z 91.1 (Tropylium) . Highly stable, carries charge well.m/z 57.1 (t-Butyl) . Low mass, high chemical noise background.Cbz Wins
Chromatography High hydrophobicity (LogP ~1.8). Retains well on C18.Lower hydrophobicity. Elutes earlier, often in suppression zone.Cbz Wins
Signal-to-Noise Typically >100:1 at 1 ng/mL.Typically <20:1 at 1 ng/mL due to solvent background at low m/z.Cbz Wins
Ionization Mode: ESI vs. APCI

Given the tertiary alcohol, thermal stability is a concern.

  • ESI (Electrospray Ionization): Recommended.[1][2][3] Operates at lower temperatures. Produces predominantly [M+H]⁺.[1]

  • APCI (Atmospheric Pressure Chemical Ionization): Not Recommended. The high heat required for corona discharge vaporization induces significant dehydration ([M+H-18]⁺), splitting the signal between m/z 250 and m/z 232, which reduces overall sensitivity.

Experimental Protocol: Method Development

This protocol is designed to be self-validating. The "Crosstalk Check" ensures that the m/z 91 signal is derived from your analyte and not co-eluting contaminants.

LC-MS/MS Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm) or equivalent.[4]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.0 minutes. (Cbz group requires high %B to elute).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometer Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C (Keep <325°C to minimize dehydration).

  • Nebulizer: 35 psi.

Transition Optimization Table

Use these starting values for optimization.

Transition TypePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Purpose
Quantifier 250.191.15020 - 25Maximum Sensitivity
Qualifier 1 250.1116.15015 - 18Structural Confirmation (Core)
Qualifier 2 250.1232.1505 - 10Monitor In-Source Water Loss
Method Development Workflow

MethodWorkflow Step1 1. Q1 Scan (Full Scan) Step2 2. Check Stability (Is m/z 232 > 10% of 250?) Step1->Step2 Step3_Yes Reduce Source Temp (-20°C steps) Step2->Step3_Yes Yes (Unstable) Step3_No 3. Product Ion Scan (CE 10-40V) Step2->Step3_No No (Stable) Step3_Yes->Step2 Re-inject Step4 4. Select MRMs (91.1 & 116.1) Step3_No->Step4

Figure 2: Optimization workflow emphasizing the control of thermal dehydration of the tertiary alcohol.

Troubleshooting & Causality

Issue: High background at m/z 91.

  • Causality: Toluene or benzyl contaminants in solvents.

  • Solution: Use LC-MS grade acetonitrile. Switch to the m/z 116 transition for quantitation if background persists, accepting a ~30% loss in sensitivity.

Issue: Split peaks in chromatogram.

  • Causality: The molecule contains a chiral center at C3. If the method is not chiral, you should see one peak. If you see two, you may have partial separation of enantiomers (unlikely on C18) or rotamers of the carbamate bond.

  • Solution: Increase column temperature to 40-50°C to coalesce rotamers.

References

  • National Institutes of Health (NIH). (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. Retrieved from [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols: Alpha-Cleavage and Dehydration. Retrieved from [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for Drugs and Metabolites. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of Cbz and Boc Protecting Groups for 3-Hydroxy-3-methylpiperidine in Synthetic Chemistry

For researchers, scientists, and drug development professionals, the judicious selection of a protecting group is a critical decision that profoundly influences the efficiency, yield, and overall success of a multi-step...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the judicious selection of a protecting group is a critical decision that profoundly influences the efficiency, yield, and overall success of a multi-step synthesis. The 3-hydroxy-3-methylpiperidine scaffold is a valuable building block in medicinal chemistry, and its effective functionalization often necessitates the temporary protection of the secondary amine. This guide provides an in-depth, objective comparison of two of the most widely employed amine-protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), in the context of their application to 3-hydroxy-3-methylpiperidine.

Introduction: The Strategic Imperative of Amine Protection

The secondary amine of 3-hydroxy-3-methylpiperidine is a nucleophilic and basic center. Left unprotected, it can engage in undesirable side reactions during subsequent synthetic transformations intended for other parts of the molecule. Protecting groups serve as temporary masks for this reactive functional group, ensuring that reactions proceed with high chemo-selectivity.[1] An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule.[] The choice between Cbz and Boc depends on the specific synthetic route, particularly the downstream reaction conditions and the presence of other sensitive functionalities.[3]

Head-to-Head Comparison: Cbz vs. Boc on 3-Hydroxy-3-methylpiperidine

The selection of either Cbz or Boc for the protection of 3-hydroxy-3-methylpiperidine hinges on a careful evaluation of their respective properties, including their stability profiles and the conditions required for their removal.

Chemical Properties and Stability
PropertyBoc (tert-butoxycarbonyl)Cbz (benzyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂
Molecular Weight 101.12 g/mol 151.16 g/mol
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[4][5]Stable to acidic and basic conditions (with some exceptions).[4][6]
Lability Labile to strong acids.[4][7]Labile to catalytic hydrogenolysis and strong acids.[3][4]

The Boc group is renowned for its stability in basic and nucleophilic environments, as well as under conditions of catalytic hydrogenation. This makes it an excellent choice when subsequent reaction steps involve these conditions. Conversely, the Cbz group is generally stable across a range of pH conditions but is susceptible to removal via hydrogenolysis.[8][9] This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one group in the presence of the other.[4][8]

Protection of 3-Hydroxy-3-methylpiperidine

The introduction of both Boc and Cbz groups onto the secondary amine of 3-hydroxy-3-methylpiperidine is generally efficient and high-yielding.

Boc Protection: The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, in a variety of solvents including water, THF, or acetonitrile.[10] The reaction proceeds under relatively mild conditions, often at room temperature.[10]

G cluster_reactants Reactants cluster_products Product Piperidine 3-Hydroxy-3-methylpiperidine Boc_Piperidine N-Boc-3-hydroxy-3-methylpiperidine Piperidine->Boc_Piperidine Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) Boc2O Boc₂O (Di-tert-butyl dicarbonate) G cluster_reactants Reactants cluster_products Product Piperidine 3-Hydroxy-3-methylpiperidine Cbz_Piperidine N-Cbz-3-hydroxy-3-methylpiperidine Piperidine->Cbz_Piperidine Base (e.g., Na₂CO₃) Solvent (e.g., H₂O) CbzCl Cbz-Cl (Benzyl chloroformate)

Caption: Cbz Protection of 3-Hydroxy-3-methylpiperidine.

Deprotection Strategies: A Critical Juncture

The key distinction between Boc and Cbz lies in their deprotection conditions, a factor that critically influences their selection for a particular synthetic route.

Boc Deprotection: The Boc group is readily cleaved under acidic conditions. [7]Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly employed. [3][11]Alternatively, hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol can be used. [7][12]A potential complication of Boc deprotection is the formation of the tert-butyl cation, which can act as an electrophile and lead to side reactions with nucleophilic functional groups. [13]The use of scavengers, such as anisole or thioanisole, can mitigate this issue. [7]

G cluster_reactants Reactant cluster_products Products Boc_Piperidine N-Boc-3-hydroxy-3-methylpiperidine Piperidine 3-Hydroxy-3-methylpiperidine Boc_Piperidine->Piperidine Strong Acid (e.g., TFA, HCl) Solvent (e.g., DCM) Byproducts CO₂ + Isobutylene Boc_Piperidine->Byproducts

Caption: Acid-mediated Deprotection of N-Boc-3-hydroxy-3-methylpiperidine.

Cbz Deprotection: The most common and mildest method for Cbz group removal is catalytic hydrogenolysis. [3][9]This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). [3]This method is advantageous as it proceeds under neutral pH. [3]However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups. For substrates containing such groups, alternative deprotection methods under strong acidic conditions (e.g., HBr in acetic acid) can be employed, although these are harsher than hydrogenolysis. [14]

G cluster_reactants Reactant cluster_products Products Cbz_Piperidine N-Cbz-3-hydroxy-3-methylpiperidine Piperidine 3-Hydroxy-3-methylpiperidine Cbz_Piperidine->Piperidine H₂, Pd/C Solvent (e.g., MeOH, EtOH) Byproducts CO₂ + Toluene Cbz_Piperidine->Byproducts

Caption: Catalytic Hydrogenolysis for Cbz Deprotection.

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of 3-hydroxy-3-methylpiperidine.

Protocol 1: Boc Protection of 3-Hydroxy-3-methylpiperidine

Materials:

  • 3-Hydroxy-3-methylpiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-hydroxy-3-methylpiperidine (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Cbz Protection of 3-Hydroxy-3-methylpiperidine (Schotten-Baumann Conditions)

Materials:

  • 3-Hydroxy-3-methylpiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-hydroxy-3-methylpiperidine (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) with cooling in an ice bath. [15]2. While vigorously stirring the solution, add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C. [15]3. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. [15]4. Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. [15]5. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. [15]6. Extract the product with ethyl acetate (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected product. [15]

Protocol 3: Acid-Mediated Deprotection of N-Boc-3-hydroxy-3-methylpiperidine

Materials:

  • N-Boc-3-hydroxy-3-methylpiperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the N-Boc-3-hydroxy-3-methylpiperidine (1 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution. [12]4. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 4: Catalytic Hydrogenolysis of N-Cbz-3-hydroxy-3-methylpiperidine

Materials:

  • N-Cbz-3-hydroxy-3-methylpiperidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the N-Cbz-protected compound (1.0 equiv) in methanol or ethanol. [15]2. Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). [15]3. Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. [15]4. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. [15]5. Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion: Making an Informed Decision

Both Cbz and Boc are excellent and reliable protecting groups for the secondary amine of 3-hydroxy-3-methylpiperidine. The ultimate choice is dictated by the overall synthetic strategy.

  • Choose Boc when the subsequent reaction steps involve basic or nucleophilic conditions, or catalytic hydrogenation. Be prepared for acidic deprotection, and consider the potential for side reactions if other acid-sensitive groups are present.

  • Choose Cbz if the planned synthesis requires acidic conditions or if the molecule contains functionalities that are incompatible with strong acids. The mild, neutral conditions of catalytic hydrogenolysis for deprotection are a significant advantage, provided no other reducible groups are present.

A thorough understanding of the stability and reactivity of these protecting groups is paramount for the successful synthesis of complex molecules derived from 3-hydroxy-3-methylpiperidine, enabling researchers to navigate the intricate pathways of modern drug development with greater precision and efficiency.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Protecting groups in organic synthesis?! : r/chemistry - Reddit. [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

  • Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. [Link]

  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. [Link]

  • Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]

  • Cbz Protection - Common Conditions. [Link]

  • CN104557674A - Preparation method of (S)
  • Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. [Link]

  • Cbz-Protected Amino Groups. [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. [Link]

Sources

Comparative

IR spectroscopy characteristic peaks of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Executive Summary & Application Context Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (often referred to as N-Cbz-3-hydroxy-3-methylpiperidine ) is a critical chiral building block in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (often referred to as N-Cbz-3-hydroxy-3-methylpiperidine ) is a critical chiral building block in the synthesis of pharmaceutical intermediates. Its structural integrity relies on two key features: the Tertiary Alcohol moiety (essential for downstream functionalization) and the Carbamate (Cbz) Protecting Group (essential for amine stability).

This guide provides a comparative spectroscopic analysis to distinguish the target product from its starting material (3-hydroxy-3-methylpiperidine ) and the protecting reagent (Benzyl chloroformate ).

Key Differentiator: The successful synthesis is confirmed by the appearance of a strong carbamate C=O stretch (~1680–1710 cm⁻¹) and the disappearance of the secondary amine N-H stretch, while retaining the tertiary alcohol O-H signature.

Structural Dissection & Vibrational Assignments

To interpret the IR spectrum accurately, we must map the molecular structure to specific vibrational modes.

The Molecule: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
  • Core Scaffold: Piperidine Ring (Saturated, Aliphatic).

  • Functional Group A (Protection): Benzyl Carbamate (N-CO-O-Bn).

  • Functional Group B (Active Site): Tertiary Alcohol (C-OH) at position 3.

  • Substituent: Methyl group at position 3.[1][2]

Graphviz Diagram: Structure-to-Spectrum Map

The following diagram visualizes the correlation between specific structural moieties and their expected IR signals.

IR_Assignment_Map Molecule Target Molecule (N-Cbz-3-OH-3-Me-Piperidine) Carbamate Carbamate (Cbz) N-C(=O)-O-Bn Molecule->Carbamate Alcohol Tertiary Alcohol (3-OH) Molecule->Alcohol Skeleton Piperidine Ring (Aliphatic) Molecule->Skeleton Aromatic Benzyl Group (Aromatic Ring) Molecule->Aromatic Sig_CO C=O Stretch 1680-1710 cm⁻¹ (Strong, Sharp) Carbamate->Sig_CO Sig_OH O-H Stretch 3200-3500 cm⁻¹ (Broad) Alcohol->Sig_OH Sig_CH_Ali C-H Stretch (sp³) 2850-2980 cm⁻¹ Skeleton->Sig_CH_Ali Sig_CH_Ar C-H Stretch (sp²) >3000 cm⁻¹ Aromatic->Sig_CH_Ar Sig_Mono Mono-sub Benzene 690-710 & 730-770 cm⁻¹ Aromatic->Sig_Mono

Figure 1: Mapping structural moieties of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate to characteristic IR absorption zones.

Comparative Analysis: Product vs. Alternatives

The most common analytical challenge is determining if the protection reaction (Cbz-Cl + Amine) went to completion and if the excess reagent was removed.

Table 1: Comparative IR Shift Data
Functional GroupVibration ModePrecursor (Free Amine)Reagent (Cbz-Cl)Target Product (Cbz-Carbamate)Diagnostic Value
Hydroxyl (-OH) O-H Stretch3200–3500 cm⁻¹ (Broad)Absent3200–3500 cm⁻¹ (Broad) Confirms 3-OH integrity.
Amine (N-H) N-H Stretch3300–3400 cm⁻¹ (Weak)AbsentAbsent Disappearance confirms N-protection.
Carbonyl (C=O) C=O[3][4] StretchAbsent~1775 cm⁻¹ (Acid Chloride)1680–1710 cm⁻¹ (Carbamate) PRIMARY INDICATOR.
Aromatic Ring C-H (sp²)Absent>3000 cm⁻¹3030–3080 cm⁻¹ Confirms Benzyl incorporation.
C-O Bond C-O Stretch~1150 cm⁻¹ (Alcohol only)~1150 cm⁻¹1250 cm⁻¹ (Ester) + 1150 cm⁻¹ Broadening/splitting in fingerprint region.
Detailed Spectral Interpretation
1. The Carbonyl Region (1650–1800 cm⁻¹) — The "Truth" Zone
  • Target Product: Expect a very strong, sharp peak between 1680 and 1710 cm⁻¹ . This is the carbamate carbonyl.

  • Precursor (Impurity): The starting material (3-hydroxy-3-methylpiperidine) has NO peak in this region. If the reaction failed, this region remains empty.

  • Reagent (Impurity): Benzyl chloroformate (Cbz-Cl) has a carbonyl stretch at a significantly higher frequency (~1775 cm⁻¹ ) due to the electron-withdrawing chlorine atom. A peak here indicates incomplete purification (excess reagent).

2. The Hydroxyl/Amine Region (3200–3600 cm⁻¹)
  • Target Product: Shows a broad O-H stretch. Because the nitrogen is now part of a carbamate, there is no N-H stretch .

  • Precursor: Contains both a broad O-H stretch and a sharper, weaker N-H stretch (secondary amine).[3] In practice, the strong O-H signal often masks the N-H, making this region less diagnostic than the Carbonyl region. However, the shape of the peak often simplifies upon protection as the N-H contribution is removed.

3. The Fingerprint Region (600–1500 cm⁻¹)
  • C-O Stretches: The tertiary alcohol (3-OH) typically shows a C-O stretch near 1150 cm⁻¹ . The carbamate introduces a second C-O stretch (ester-like) near 1250 cm⁻¹ .

  • Mono-substituted Benzene: Look for two strong bands at 690–710 cm⁻¹ and 730–770 cm⁻¹ (out-of-plane C-H bending). These confirm the presence of the Benzyl group.

Experimental Protocol for Validation

To ensure data integrity, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this compound to avoid moisture absorption (which interferes with the OH region) and to handle the likely viscous oil/low-melting solid nature of the product.

  • Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep: Place ~2-5 mg of the sample on the Diamond/ZnSe crystal.

  • Pressure: Apply consistent pressure using the anvil to ensure good contact (crucial for the O-H band intensity).

  • Acquisition: Collect 32-64 scans.

  • Cleaning: Clean crystal with Isopropanol (IPA). Validation: Run a blank scan to ensure no "ghost peaks" from previous runs (especially the strong C=O peak).

Decision Logic for Quality Control

Use the following workflow to interpret the resulting spectrum.

QC_Logic Start Acquire Spectrum Check_CO Check 1680-1780 cm⁻¹ Start->Check_CO Branch_CO_Pres Peak Present? Check_CO->Branch_CO_Pres Check_Pos Peak Position? Branch_CO_Pres->Check_Pos Yes Res_Fail FAIL: No Reaction (No Peak) Branch_CO_Pres->Res_Fail No Res_Reagent FAIL: Excess Cbz-Cl (>1770 cm⁻¹) Check_Pos->Res_Reagent >1750 Check_OH Check 3200-3500 cm⁻¹ Check_Pos->Check_OH 1680-1710 Res_Success PASS: Product Likely (~1690 cm⁻¹) Final_Valid VALIDATED STRUCTURE Res_Success->Final_Valid Branch_OH Broad Peak Present? Check_OH->Branch_OH Branch_OH->Res_Success Yes Branch_OH->Res_Fail No (Lost OH?)

Figure 2: Spectral decision tree for validating the synthesis of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Authoritative text on functional group shifts).

  • NIST Chemistry WebBook. IR Spectrum of 1-Methyl-3-piperidinol (Analogous Structure). National Institute of Standards and Technology.[2][5] Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Amines vs. Amides/Carbamates. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structural Confirmation of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. For a compound such as Benzyl 3-hydroxy-3-methylpip...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. For a compound such as Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry, precise structural data is paramount for understanding its biological activity and guiding further development. This guide provides a comprehensive comparison of analytical techniques for its structure confirmation, with a primary focus on the gold standard: single-crystal X-ray crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] The technique relies on the diffraction of X-rays by the ordered lattice of atoms within a single crystal.[4][5][6] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which a detailed atomic model can be constructed.[4][7]

Causality Behind Experimental Choices in X-ray Crystallography

The success of an X-ray crystallography experiment is critically dependent on the quality of the single crystal. The growth of a suitable crystal is often the most challenging step.[8][9] For organic compounds like Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate, slow crystallization is key to achieving the necessary size and internal order.[10][11] This is because slow growth allows molecules to methodically arrange themselves into a well-ordered crystal lattice, minimizing defects that would otherwise degrade the quality of the diffraction data.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a confirmed crystal structure follows a well-defined path. The process begins with the crucial step of growing high-quality single crystals, which are then subjected to X-ray diffraction, data processing, and structure refinement.

Experimental Protocol: Growing Single Crystals of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

  • Purification: The starting material must be of high purity (ideally >95%) to facilitate the formation of a uniform crystal lattice.[12]

  • Solvent Selection: A solvent system where the compound is sparingly soluble is ideal. For the title compound, a polar protic solvent like isopropanol or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) could be effective.

  • Slow Evaporation:

    • Dissolve the compound in a minimal amount of the chosen "good" solvent.

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[8]

    • Place the solution in a clean vial, loosely covered to allow for slow evaporation of the solvent over several days to weeks in an undisturbed environment.[8]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane).

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane).

    • Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, gradually decreasing its solubility and promoting the growth of crystals.[12]

  • Crystal Mounting: Once suitable crystals (typically 0.1-0.4 mm in size) have formed, a single, well-defined crystal is carefully mounted on a goniometer head for data collection.[11]

Diagram: Single-Crystal X-ray Crystallography Workflow

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Purification Compound Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth High Purity (>95%) Crystal_Selection Selection of Suitable Crystal Crystal_Growth->Crystal_Selection Slow Crystallization Xray_Diffraction X-ray Diffraction Experiment Crystal_Selection->Xray_Diffraction Mounting Diffraction_Pattern Diffraction Pattern Generation Xray_Diffraction->Diffraction_Pattern Data_Processing Data Processing Diffraction_Pattern->Data_Processing Indexing & Integration Phase_Problem Solving the Phase Problem Data_Processing->Phase_Problem Structure Factors Electron_Density_Map Electron Density Map Calculation Phase_Problem->Electron_Density_Map Solving Model_Building Atomic Model Building Electron_Density_Map->Model_Building Interpretation Refinement Structure Refinement Model_Building->Refinement Least-Squares Minimization CIF_File Crystallographic Information File (CIF) Refinement->CIF_File Validation ORTEP_Plot ORTEP Diagram CIF_File->ORTEP_Plot Visualization

Caption: Workflow for Single-Crystal X-ray Crystallography.

Interpreting Crystallographic Data

The culmination of an X-ray crystallography experiment is a Crystallographic Information File (CIF). This standard text file contains all the essential information about the crystal structure, including unit cell dimensions, atomic coordinates, and bond lengths and angles.[13][14] From the CIF file, a visual representation called an Oak Ridge Thermal Ellipsoid Plot (ORTEP) can be generated.[15][16][17] The ORTEP diagram provides a three-dimensional view of the molecule, with atoms depicted as ellipsoids that represent their thermal motion. This visual confirmation is an unambiguous depiction of the molecule's structure.

A Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are routinely used and offer complementary data.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[19][20][21]

  • ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms.[19]

  • ¹³C NMR reveals the carbon framework of the molecule.[19]

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish correlations between atoms, allowing for the piecing together of the molecular structure.[22]

For Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate, NMR would be instrumental in confirming the presence of the benzyl group, the piperidine ring, and the relative positions of the hydroxyl and methyl groups. However, NMR alone may not be sufficient to definitively determine the stereochemistry at the chiral centers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[23][24][25] It is highly effective for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[24][26] For the target molecule, MS would confirm the molecular formula (C₁₄H₁₉NO₃) by identifying the molecular ion peak. While essential for confirming the elemental composition, MS does not provide information about the three-dimensional arrangement of atoms.[26]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[27][28][29][30] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[27][28] For Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate, IR spectroscopy would show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) of the carbamate, and the C-H bonds of the aromatic and aliphatic portions of the molecule.[31][32] While useful for confirming the presence of key functional groups, IR spectroscopy provides limited information about the overall molecular structure.[32]

Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementsLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistrySingle crystal (0.1-0.4 mm)Crystal growth can be challenging; provides solid-state structure which may differ from solution conformation
NMR Spectroscopy Connectivity of atoms, chemical environments, relative stereochemistrySoluble sampleCan be difficult to interpret for complex molecules; may not provide absolute stereochemistry
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsSmall amount of sampleDoes not provide stereochemical information; isomers can be difficult to distinguish[24]
IR Spectroscopy Presence of functional groupsSolid, liquid, or gas sampleProvides limited information on the overall molecular skeleton

Conclusion: An Integrated Approach for Unambiguous Confirmation

While single-crystal X-ray crystallography is the unparalleled gold standard for the definitive determination of a molecule's three-dimensional structure, a comprehensive and robust structural confirmation relies on an integrated analytical approach. For Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate, the initial characterization would involve NMR, MS, and IR spectroscopy to confirm the connectivity, molecular formula, and functional groups. Following this, obtaining a high-quality single crystal and performing X-ray diffraction analysis would provide the unambiguous and absolute structural proof, solidifying the foundation for any further research and development.

References

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of N-Cbz-3-hydroxy-3-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals The N-Cbz-3-hydroxy-3-methylpiperidine scaffold is a valuable building block in medicinal chemistry, appearing as a key structural motif in a variety of pha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-Cbz-3-hydroxy-3-methylpiperidine scaffold is a valuable building block in medicinal chemistry, appearing as a key structural motif in a variety of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic routes to this important intermediate, offering a critical analysis of their respective methodologies, yields, and scalability.

Introduction

The strategic incorporation of the 3-hydroxy-3-methylpiperidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The carboxybenzyl (Cbz) protecting group on the piperidine nitrogen offers a stable yet readily cleavable functionality, making it a popular choice during multi-step syntheses. This guide will dissect two distinct and practical approaches for the preparation of N-Cbz-3-hydroxy-3-methylpiperidine, providing the necessary data and experimental insights to aid in the selection of the most suitable route for specific research and development needs.

Route A: Grignard-Mediated Methylation of a Piperidone Precursor

This approach hinges on the nucleophilic addition of a methyl group to a ketone, a classic and powerful carbon-carbon bond-forming reaction. The synthesis commences with the preparation of an N-Cbz protected 3-piperidone, which then undergoes a Grignard reaction to install the tertiary alcohol functionality.

Synthesis of the N-Cbz-3-piperidone Intermediate

The synthesis of the key piperidone intermediate can be achieved from commercially available 3-hydroxypyridine. The initial step involves N-benzylation, followed by reduction of the pyridine ring and subsequent oxidation of the secondary alcohol to a ketone. The benzyl group is then replaced with the Cbz protecting group.

Route B: Direct N-Cbz Protection of 3-Methyl-3-piperidinol

An alternative and more convergent approach begins with the commercially available or synthetically accessible 3-methyl-3-piperidinol. This route significantly shortens the synthetic sequence by directly protecting the nitrogen atom with the Cbz group.

Synthesis of 3-Methyl-3-piperidinol

While commercially available from several suppliers, 3-methyl-3-piperidinol can also be synthesized. A common method involves the treatment of a suitable precursor, such as a protected 3-piperidone, with a methyl Grignard reagent, followed by deprotection.

Comparative Analysis

Parameter Route A: Grignard-Mediated Methylation Route B: Direct N-Cbz Protection
Overall Yield ModerateHigh
Number of Steps 4-5 steps1-2 steps (assuming starting material is available)
Scalability Moderate; Grignard reactions can be challenging to scale.High; N-protection reactions are generally scalable.
Cost-Effectiveness Potentially higher due to multiple steps and reagents.Potentially lower if 3-methyl-3-piperidinol is affordable.
Stereocontrol Achiral synthesis.Achiral synthesis.
Key Challenges Handling of moisture-sensitive Grignard reagents; potential for side reactions during oxidation.Availability and cost of 3-methyl-3-piperidinol.

Experimental Protocols

Route A: Grignard Reaction on N-Cbz-3-piperidone

Step 1: Synthesis of N-Benzyl-3-hydroxypiperidine

3-Hydroxypyridine is reacted with benzyl chloride in a suitable solvent like toluene to form the N-benzylpyridinium salt. This salt is then reduced, typically with sodium borohydride in an alcoholic solvent, to yield N-benzyl-3-hydroxypyridine.[1]

Step 2: Oxidation to N-Benzyl-3-piperidone

The secondary alcohol of N-benzyl-3-hydroxypiperidine is oxidized to the corresponding ketone using a variety of oxidizing agents. A common method is the Swern oxidation.

Step 3: Debenzylation and N-Cbz Protection to form N-Cbz-3-piperidone

The N-benzyl group is removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas). The resulting 3-piperidone is then protected with benzyl chloroformate (Cbz-Cl) in the presence of a base to afford N-Cbz-3-piperidone.

Step 4: Grignard reaction with Methylmagnesium Bromide

To a solution of N-Cbz-3-piperidone in anhydrous diethyl ether at 0 °C, a solution of methylmagnesium bromide (3.0 M in diethyl ether) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography to give N-Cbz-3-hydroxy-3-methylpiperidine.

Route B: N-Cbz Protection of 3-Methyl-3-piperidinol

Step 1: Synthesis or Procurement of 3-Methyl-3-piperidinol

3-Methyl-3-piperidinol can be procured from commercial vendors or synthesized, for instance, by the reaction of a suitable N-protected 3-piperidone with a methyl Grignard reagent, followed by deprotection.

Step 2: N-Cbz Protection

To a solution of 3-methyl-3-piperidinol in a mixture of an organic solvent (e.g., dichloromethane) and water, a base such as sodium bicarbonate is added. The mixture is cooled to 0 °C, and benzyl chloroformate is added dropwise. The reaction is stirred at room temperature until completion. The organic layer is separated, washed, dried, and concentrated to yield N-Cbz-3-hydroxy-3-methylpiperidine.

Mechanistic Insights

Grignard Reaction

The Grignard reaction in Route A proceeds via the nucleophilic attack of the carbanionic carbon of the methylmagnesium bromide on the electrophilic carbonyl carbon of N-Cbz-3-piperidone. This forms a tetrahedral intermediate which, upon acidic workup, is protonated to yield the tertiary alcohol.

Caption: Mechanism of the Grignard Reaction.

N-Cbz Protection

The N-Cbz protection in Route B is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-methyl-3-piperidinol attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group results in the formation of the Cbz-protected product.

Caption: Mechanism of N-Cbz Protection.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to N-Cbz-3-hydroxy-3-methylpiperidine.

Route A , while longer, is advantageous when the precursor, N-Cbz-3-piperidone, is readily available or can be synthesized in large quantities from inexpensive starting materials. This route provides a classic and well-understood method for the introduction of the methyl group.

Route B is the more efficient and direct approach, particularly for smaller-scale synthesis or when 3-methyl-3-piperidinol is commercially available at a reasonable cost. Its simplicity and likely higher overall yield make it an attractive option for rapid analogue synthesis and early-stage drug discovery efforts.

The ultimate choice of synthetic route will depend on a careful evaluation of factors such as the desired scale of synthesis, the availability and cost of starting materials, and the specific capabilities of the research laboratory. For large-scale production, a thorough cost analysis of both routes would be essential.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Marine Drugs. [Link]

  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - Quick Company. [Link]

  • Piperidine Synthesis. - DTIC. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]

  • Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form - Keio University. [Link]

  • Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF - ResearchGate. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. [Link]

  • CN103030587A - Synthesis process of 3-methylamino-piperidine - Google P
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

  • CN104557674A - Preparation method of (S)
  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
  • (PDF) Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. [Link]

  • Grignard Reaction. [Link]

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]

  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google P
    • The Grignard Reaction. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. [Link]

    • Grignard Reaction - Web Pages. [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate - Truman ChemLab. [Link]

Sources

Validation

Chromatographic Purity Assessment of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Executive Summary Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 1251817-45-6) is a critical chiral intermediate often employed in the synthesis of kinase inhibitors and CNS-active agents. Its structural complex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 1251817-45-6) is a critical chiral intermediate often employed in the synthesis of kinase inhibitors and CNS-active agents. Its structural complexity—featuring a semi-polar piperidine core, a hydrophobic carboxybenzyl (Cbz) protecting group, and a tertiary alcohol at a chiral center—presents a dual analytical challenge.

This guide objectively compares the two mandatory chromatographic workflows required for full characterization: Reversed-Phase HPLC (RP-HPLC) for chemical purity (regioisomer and byproduct clearance) and Normal-Phase Chiral HPLC for enantiomeric excess (ee) determination. Unlike generic protocols, this guide synthesizes data from structural analogues (N-Cbz-3-hydroxypiperidines) to provide optimized, self-validating methodologies.

Molecular Profile & Chromatographic Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.[1]

FeatureChemical ImplicationChromatographic Impact
Cbz Group Adds significant hydrophobicity and UV absorbance.Advantage: Strong UV detection at 254 nm. Challenge: Requires high % organic in RP-HPLC to elute.
C3-Hydroxyl Increases polarity and H-bonding capability.Challenge: Can cause peak tailing on standard C18 due to silanol interactions if not buffered.
Chiral Center The C3 position is stereogenic.Requirement: Achiral columns (C18) cannot separate enantiomers; a polysaccharide-based chiral stationary phase (CSP) is mandatory.
Stability Cbz carbamates are acid-stable but base-labile.Constraint: Avoid high pH (>8.0) mobile phases to prevent degradation to benzyl alcohol and the free amine.

Comparative Methodology: RP-HPLC vs. Chiral HPLC

To fully release a batch of this intermediate, two distinct methods are required. The following comparison highlights why a single method is insufficient.

Method A: Reversed-Phase HPLC (Chemical Purity)

Objective: Quantify synthetic byproducts, degradation products (Benzyl alcohol), and regioisomers.

  • Stationary Phase: C18 (Octadecylsilane) with end-capping.

  • Mechanism: Hydrophobic interaction.

  • Strengths: Robust, separates impurities with wide polarity ranges.

  • Weakness: Cannot resolve enantiomers.

Method B: Normal-Phase Chiral HPLC (Enantiomeric Purity)

Objective: Determine the Enantiomeric Excess (% ee).

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mechanism: H-bonding and inclusion complexes in the chiral cavity.

  • Strengths: Baseline separation of enantiomers.[2]

  • Weakness: Poor solubility for very polar impurities; restricted solvent choices.

Performance Comparison Matrix
MetricMethod A: RP-HPLC (C18)Method B: Chiral NP-HPLC (Amylose)
Primary Output Chemical Purity (%)Enantiomeric Excess (% ee)
Resolution (Rs) > 2.0 (between impurity & main peak)> 3.0 (between enantiomers)
Run Time 15–20 mins (Gradient)10–15 mins (Isocratic)
Sensitivity (LOD) High (0.05%)Moderate (0.1%)
Cost Per Run Low (Water/ACN)High (Hexane/IPA)

Detailed Experimental Protocols

The following protocols are designed to be "self-validating" systems. If the System Suitability criteria are not met, the data must be rejected.

Protocol A: Gradient RP-HPLC for Chemical Purity

Rationale: The gradient starts at low organic to trap polar impurities (like the deprotected amine) and ramps up to elute the lipophilic N-Cbz parent compound.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (impurities) and 254 nm (Cbz group).

  • Gradient Program:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B (Re-equilibration)

System Suitability Criteria:

  • Tailing Factor: 0.8 ≤ T ≤ 1.5.

  • Theoretical Plates: > 5,000.

  • Resolution: Rs > 1.5 between the main peak and the nearest impurity (often Benzyl alcohol, eluting earlier).

Protocol B: Isocratic Chiral HPLC for Enantiomeric Excess

Rationale: Amylose-based columns interact specifically with the carbamate and hydroxyl groups of the analyte. Hexane/IPA provides the necessary non-polar environment to maximize these polar interactions.

  • Column: Daicel Chiralpak AD-H or IA (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C.

  • Detection: UV at 254 nm.

  • Sample Diluent: Mobile Phase (or 100% IPA if solubility is poor, then dilute with Hexane).

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between enantiomers.

  • Selectivity (

    
    ):  > 1.1.
    

Decision & Validation Workflows

The following diagrams illustrate the logical flow for method selection and validation, ensuring scientific rigor.

Diagram 1: Analytical Strategy Decision Tree

Strategy Start Crude Sample (CAS: 1251817-45-6) Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (Byproducts/Regioisomers) Goal->ChemPurity ChiralPurity Enantiomeric Purity (R vs S Isomer) Goal->ChiralPurity RP_HPLC Method A: RP-HPLC (C18, Gradient) ChemPurity->RP_HPLC Chiral_HPLC Method B: Chiral HPLC (Amylose, NP Isocratic) ChiralPurity->Chiral_HPLC Check_UV Check UV Spectrum (254nm for Cbz) RP_HPLC->Check_UV Chiral_HPLC->Check_UV Result_Chem Report: Area % (Impurities) Check_UV->Result_Chem Method A Result_Ee Report: % ee (Optical Purity) Check_UV->Result_Ee Method B

Caption: Analytical strategy separating chemical purity assessment (RP-HPLC) from stereochemical assessment (Chiral HPLC).

Diagram 2: System Suitability & Validation Loop

Validation Setup Prepare System (Equilibration) SST Inject Standard (System Suitability) Setup->SST Check Check Criteria (Rs > 1.5, T < 1.5) SST->Check Fail Troubleshoot: 1. Column Wash 2. Fresh Mobile Phase Check->Fail Fail Pass Inject Samples Check->Pass Pass Fail->Setup Data Data Processing (Integration) Pass->Data

Caption: Mandatory System Suitability Test (SST) loop required before every sample set to ensure data integrity.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Splitting (RP-HPLC) Sample solvent too strong (e.g., 100% ACN).Dissolve sample in 50:50 Water:ACN.
Broad Peaks (Chiral) Slow mass transfer or column overload.Reduce flow to 0.5 mL/min or dilute sample.
Retention Time Drift Temperature fluctuation or mobile phase evaporation (Hexane).Use a column oven (25°C) and cap solvent bottles tightly.
Extra Peak at ~2-3 min Benzyl alcohol (degradation).Check sample storage; Cbz group may be hydrolyzing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6932653, (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Daicel Corporation. Chiral Selector Polysaccharide Derivatives: Separation of Piperidine Derivatives. (General application guide for AD-H columns). Retrieved from [Link]

  • Galloway, S. M., et al. (2013). "Potentially Mutagenic Impurities: Analysis of Structural Classes...".[4] Regulatory Toxicology and Pharmacology, 66(3), 326-335.[4] (Context on impurity control in pharmaceutical intermediates). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate proper disposal procedures

This guide outlines the technical protocols for the safe disposal of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 1228879-37-5). As a Senior Application Scientist, I have structured this operational manual to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe disposal of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 1228879-37-5). As a Senior Application Scientist, I have structured this operational manual to prioritize personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Part 1: Executive Safety & Disposal Summary

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a nitrogen-containing organic intermediate, typically featuring a carbamate (Cbz) protecting group. Based on Structure-Activity Relationships (SAR) of similar piperidine carbamates, this compound must be treated as a Hazardous Chemical Waste destined for high-temperature incineration.

Parameter Critical Data
Waste Stream Non-Halogenated Organic Waste (High BTU)
Primary Hazard Irritant (Skin/Eye) ; Potentially Harmful if Swallowed (Acute Tox.[1][2][3] 4)
Disposal Method Thermal Incineration (via licensed TSD facility)
Drain Disposal STRICTLY PROHIBITED
RCRA Status Not P-listed or U-listed by name; determine by characteristic (Toxicity/Ignitability).

Part 2: Hazard Identification & Pre-Disposal Handling

Before disposal, you must characterize the waste to ensure compatibility with storage containers and other waste streams.

Chemical Hazard Profile (SAR Analysis)
  • Skin/Eye: Likely causes skin irritation (Category 2) and serious eye irritation (Category 2A). The carbamate moiety generally reduces the corrosivity typical of free amines, but irritation potential remains.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids (which may cleave the Cbz group, releasing benzyl cation/CO2).

  • Physical State: Typically a viscous oil or low-melting solid.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecification
Gloves Nitrile (0.11 mm minimum thickness) for incidental splash. Double-glove for spill cleanup.
Eye Protection Chemical Safety Goggles (ANSI Z87.1). Face shield required if pouring large liquid volumes.
Respiratory Work within a Fume Hood . If aerosolization is possible (e.g., during spill cleanup), use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.
Body Standard lab coat; chemical-resistant apron for bulk handling (>1 Liter).

Part 3: Disposal Workflows & Decision Matrices

Workflow A: Waste Segregation & Containerization

The following logic gate determines the correct waste stream for your material.

WasteSegregation Start Waste Generation: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Viscous Oil StateCheck->Liquid Solid Solid / Powder StateCheck->Solid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolventCheck Mixed with Solvents? Liquid->SolventCheck StreamC Stream C: Solid Hazardous Waste Solid->StreamC Debris->StreamC HalogenCheck Contains Halogens? (DCM, Chloroform) SolventCheck->HalogenCheck Yes StreamA Stream A: Non-Halogenated Organic Liquid SolventCheck->StreamA No (Pure) HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic Liquid HalogenCheck->StreamB Yes

Figure 1: Decision matrix for segregating Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate waste streams.

Detailed Protocols

1. Liquid Waste (Pure or in Solution)

  • Container: High-Density Polyethylene (HDPE) or Amber Glass carboy.

  • Labeling: Affix a hazardous waste label. Clearly write: "Non-Halogenated Organic Waste: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate solution."

  • Compatibility: Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides). Segregate from aqueous acidic waste streams to prevent potential hydrolysis or precipitation.

2. Solid Waste

  • Container: Wide-mouth HDPE jar or double-lined clear plastic waste bag.

  • Labeling: "Solid Hazardous Waste: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate."

3. Contaminated Debris (Spill Cleanup)

  • Collect all wipes, gloves, and absorbent materials into a separate clear plastic bag.

  • Seal with tape and place inside the Solid Waste container.

Part 4: Emergency Spill Response Procedures

If a spill occurs, immediate containment is necessary to prevent environmental release.[2][4][5]

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Containment: Surround with Absorbent (Vermiculite/Sand) PPE->Contain Collect 4. Collection: Scoop into Waste Bag Contain->Collect Clean 5. Decontamination: Scrub area with Soap/Water Collect->Clean Report 6. Report: Notify EHS Officer Clean->Report

Figure 2: Operational workflow for managing chemical spills in the laboratory.

Spill Cleanup Protocol:

  • Isolate: Demarcate the area. If the spill exceeds 100 mL or is outside a fume hood, evacuate and call EHS.

  • Absorb: Use inert absorbents (vermiculite, dry sand, or commercial organic spill pads). Do not use sawdust if the compound was mixed with strong oxidizers.

  • Decontaminate: After removing the bulk material, wipe the surface with a dilute surfactant (soap and water) solution. Collect these wipes as solid waste.

  • Ventilate: Ensure the area is well-ventilated until all volatile residues (if dissolved in solvent) are removed.

Part 5: Regulatory Compliance (US Focus)

1. RCRA Classification (40 CFR 261)

  • Listed Waste: This specific CAS is not typically found on the EPA P-list (acutely hazardous) or U-list (toxic) by name.

  • Characteristic Waste: You must evaluate if the waste exhibits:

    • Ignitability (D001): Only if dissolved in a flammable solvent (Flash point < 60°C).

    • Toxicity (D004-D043): Unlikely, unless mixed with regulated heavy metals or solvents (e.g., Chloroform).

2. Disposal Facility Requirements

  • The material must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF) .

  • Method: Fuel Blending or Incineration. The nitrogen content requires a facility capable of managing NOx emissions.

References

  • Fisher Scientific. (2025). Safety Data Sheet: (S)-1-Benzyl-3-hydroxypiperidine (Analogous Structure). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Sigma-Aldrich. (2025).[3][5] Safety Data Sheet: Benzyl piperazine/piperidine derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
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Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
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